4-Boc-Aminopiperidine
描述
Structure
3D Structure
属性
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZPVPIDOJLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352356 | |
| Record name | tert-Butyl piperidin-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73874-95-0 | |
| Record name | 4-(tert-Butoxycarbonylamino)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl piperidin-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Boc-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate). This versatile building block is of significant interest in medicinal chemistry, particularly in the development of therapeutics targeting chemokine and cannabinoid receptors. This document includes detailed experimental protocols and visual representations of key chemical and biological processes.
Core Chemical Properties and Structure
This compound is a white to off-white crystalline powder.[1] Its chemical structure features a piperidine (B6355638) ring with an amino group at the 4-position, which is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its utility in multi-step organic syntheses, as it allows for selective reactions at other positions of the molecule before its removal under acidic conditions.
Structural Information
| Identifier | Value |
| IUPAC Name | tert-butyl N-piperidin-4-ylcarbamate[2] |
| Synonyms | 4-(tert-Butoxycarbonylamino)piperidine, 4-N-Boc-aminopiperidine, tert-butyl 4-aminopiperidine-1-carboxylate[1][3][4] |
| CAS Number | 73874-95-0[1][2][4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₂₀N₂O₂[1][2][4][5][7] |
| SMILES | CC(C)(C)OC(=O)NC1CCNCC1[2][5] |
| InChI Key | CKXZPVPIDOJLLM-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 200.28 g/mol | [1][2][3][4][5][7] |
| Melting Point | 162-166 °C | [1][5][10][11][12] |
| Boiling Point | 80 °C at 0.05 mmHg | [1][11] |
| Density | 1.02 g/cm³ | [1][10] |
| Solubility | Soluble in methanol (B129727) and chloroform.[1][13] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the debenzylation of a protected precursor, N-benzyl-4-(N-Boc-amino)piperidine, via catalytic hydrogenation.
Reaction Scheme:
Materials:
-
N-benzyl-4-(N-Boc-amino)piperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, dissolve N-benzyl-4-(N-Boc-amino)piperidine (e.g., 3.80 g, 13.1 mmol) in methanol (e.g., 26 mL).[1]
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) at room temperature for 12 hours.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.[1]
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product.[1]
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (100-200 mesh)
-
Solvent system (e.g., Dichloromethane (B109758)/Methanol or Ethyl acetate/Hexane with triethylamine)
Procedure:
-
Prepare a silica gel slurry in the chosen non-polar solvent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. A common starting eluent is a mixture of dichloromethane and methanol (e.g., 98:2), with the polarity increased by gradually increasing the percentage of methanol.[14] To prevent peak tailing due to the basic nature of the amine, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.[14]
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield purified this compound as a white solid.[1] A typical yield for this process is high, often around 99%.[1]
Analytical Characterization
¹H NMR Spectroscopy:
-
Solvent: CDCl₃ or CD₃OD
-
Expected Chemical Shifts (δ):
¹³C NMR Spectroscopy:
-
Solvent: CDCl₃
-
Expected Chemical Shifts (δ):
-
~28.4 ppm (-C(CH₃)₃)
-
~32.0 ppm (piperidine C3, C5)
-
~44.0 ppm (piperidine C2, C6)
-
~48.0 ppm (piperidine C4)
-
~79.5 ppm (-C(CH₃)₃)
-
~155.0 ppm (C=O)
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: KBr pellet or ATR
-
Expected Absorption Bands (cm⁻¹):
-
~3350 cm⁻¹ (N-H stretch)
-
~2970 cm⁻¹ (C-H stretch, aliphatic)
-
~1680 cm⁻¹ (C=O stretch, carbamate)
-
~1520 cm⁻¹ (N-H bend)
-
~1170 cm⁻¹ (C-O stretch)
-
Applications in Drug Development
This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Its primary application lies in the construction of more complex molecules that modulate the activity of important drug targets.
Synthesis of CCR5 Receptor Antagonists for HIV Treatment
This compound is utilized in the synthesis of piperidine-4-carboxamide derivatives that act as potent antagonists of the C-C chemokine receptor type 5 (CCR5).[3][15] CCR5 is a co-receptor that the human immunodeficiency virus (HIV) uses to enter host immune cells.[16] By blocking this interaction, these antagonists can prevent viral entry and replication.
Experimental Workflow for CCR5 Antagonist Synthesis:
Mechanism of Action of CCR5 Antagonists:
HIV-1 entry into a host T-cell is a multi-step process. The viral envelope glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, typically CCR5. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell. CCR5 antagonists, synthesized using this compound, act as allosteric inhibitors.[17] They bind to a pocket within the transmembrane helices of the CCR5 receptor, stabilizing a conformation that is not recognized by gp120, thereby preventing viral entry.[18]
Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists
This compound also serves as a precursor for the synthesis of diphenyl purine (B94841) derivatives, which have been investigated as peripherally selective cannabinoid receptor 1 (CB1) antagonists.[6][19] CB1 receptors are primarily found in the central nervous system but are also present in peripheral tissues.[6] Peripherally selective antagonists are sought after to mitigate the central nervous system-related side effects observed with non-selective CB1 antagonists.[6]
Mechanism of Action of CB1 Receptor Antagonists:
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[6] Upon activation by endocannabinoids (e.g., anandamide, 2-AG), CB1 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways. CB1 receptor antagonists bind to the receptor but do not elicit a biological response. Instead, they block the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. Peripherally selective antagonists are designed to have physicochemical properties that limit their ability to cross the blood-brain barrier, thus confining their action to peripheral tissues.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and the strategic utility of the Boc protecting group make it an essential reagent for the development of novel therapeutics. The successful application of this compound in the synthesis of potent CCR5 and CB1 receptor antagonists highlights its importance in addressing significant unmet medical needs in virology and metabolic diseases. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. A peripherally selective diphenyl purine antagonist of the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine - Deakin University - Figshare [dro.deakin.edu.au]
- 5. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripherally selective diphenyl purine antagonist of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. mdpi.com [mdpi.com]
- 13. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 | springermedicine.com [springermedicine.com]
- 14. benchchem.com [benchchem.com]
- 15. scbt.com [scbt.com]
- 16. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 19. Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-Boc-Aminopiperidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butoxycarbonyl)aminopiperidine, commonly referred to as 4-Boc-aminopiperidine, has emerged as a critical and versatile building block in the field of medicinal chemistry. Its unique structural features, combining a piperidine (B6355638) ring with a Boc-protected amine, allow for selective and controlled chemical modifications, making it an invaluable starting material for the synthesis of a wide array of complex and biologically active molecules. The piperidine scaffold itself is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of intermediates like this compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the core research applications of this compound, complete with experimental methodologies, quantitative data, and visual diagrams to illustrate key synthetic and biological pathways.
Core Applications in Research
This compound is a key intermediate in the synthesis of a diverse range of therapeutic agents. Its application spans multiple disease areas, primarily due to the favorable pharmacological properties imparted by the piperidine ring. Key research areas where this compound is extensively used include:
-
Antiviral Agents: Notably in the development of CCR5 antagonists for the treatment of HIV-1 infection and inhibitors of the Hepatitis C Virus (HCV) assembly.[1][2]
-
Oncology: As a scaffold for the synthesis of potent and selective kinase inhibitors, such as those targeting Akt (Protein Kinase B) and p38 MAP kinase, which are crucial in cancer cell signaling pathways.[3][4][5][6]
-
Neuroscience: In the creation of neurokinin-1 (NK1) receptor antagonists, which have potential applications in treating pain, inflammation, and nausea.[7]
-
Metabolic Diseases: For the development of cannabinoid receptor 1 (CB1) antagonists, which are being explored for the treatment of obesity and related metabolic disorders.
Synthesis of Bioactive Molecules: Experimental Protocols
The following sections detail the synthetic methodologies for key classes of compounds derived from this compound.
Synthesis of Piperidine-4-Carboxamide CCR5 Antagonists for HIV-1 Treatment
The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy. This compound derivatives are central to the synthesis of potent CCR5 antagonists like piperidine-4-carboxamides.[1][8]
General Synthetic Workflow:
A common strategy involves the N-alkylation of a substituted aniline (B41778) with a protected piperidine derivative, followed by amide coupling and deprotection.
Caption: General workflow for the synthesis of piperidine-4-carboxamide CCR5 antagonists.
Detailed Experimental Protocol (Representative):
Step 1: Synthesis of tert-butyl 4-((3-chloro-4-methylphenyl)(3-hydroxypropyl)amino)piperidine-1-carboxylate
-
To a solution of 3-chloro-4-methylaniline (B146341) (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq) and tert-butyl 4-((3-bromopropoxy)carbonyl)piperidine-1-carboxylate (1.1 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated intermediate.
Step 2: Amide Coupling
-
Dissolve the product from Step 1 (1.0 eq) and a suitable carboxylic acid (e.g., 1-acetylpiperidine-4-carboxylic acid, 1.2 eq) in dichloromethane (B109758) (DCM).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU, 1.5 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the Boc-protected final compound.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1).
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final piperidine-4-carboxamide CCR5 antagonist.
| Compound ID | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |
| Maraviroc (Control) | 25.43 | - |
| Compound 16g | 25.73 | 73.01 |
| Compound 16i | 25.53 | 94.10 |
| TAK-220 | 3.5 | 1.1 |
Data sourced from multiple studies for comparison.[1][8][9]
Synthesis of Akt (Protein Kinase B) Inhibitors for Cancer Therapy
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. 4-Aminopiperidine (B84694) derivatives are integral to the structure of several potent and selective Akt inhibitors.[3][4][5]
Akt Signaling Pathway Overview:
Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for 4-aminopiperidine-based inhibitors.
Detailed Experimental Protocol (Representative):
Step 1: Synthesis of tert-butyl 4-(4-chlorobenzamido)piperidine-1-carboxylate
-
Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (B128534) (1.5 eq) and cool the mixture to 0°C.
-
Slowly add 4-chlorobenzoyl chloride (1.1 eq) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over magnesium sulfate, filter, and concentrate to obtain the crude product, which can be purified by crystallization or silica gel chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Step 3: N-Arylation
-
Combine the deprotected amine hydrochloride (1.0 eq) with a suitable heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.1 eq) in a solvent such as n-butanol.
-
Add a base, for instance, DIPEA (3.0 eq).
-
Heat the mixture at reflux for 24 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final Akt inhibitor.
| Compound ID | Akt1 IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) |
| Compound 2 | 18 | 500 | ~28 |
| Compound 21 | 22 | 300 | ~14 |
| AZD5363 | 3 | >1000 | >333 |
Data sourced from multiple studies for comparison.[5][10]
Synthesis of Hepatitis C Virus (HCV) Assembly Inhibitors
4-Aminopiperidine derivatives have been identified as potent inhibitors of the HCV life cycle, specifically targeting the assembly and release of infectious virus particles.[2]
General Synthetic Workflow:
A common synthetic route involves reductive amination of a protected 4-aminopiperidine with an appropriate aldehyde, followed by further functionalization and deprotection.
Caption: General workflow for the synthesis of 4-aminopiperidine-based HCV assembly inhibitors.
Detailed Experimental Protocol (Representative):
Step 1: Reductive Amination
-
To a solution of 4-amino-1-Boc-piperidine (1.0 eq) and an appropriate aldehyde (e.g., 2-phenylacetaldehyde, 1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Step 2: Further Functionalization (e.g., Acylation)
-
Dissolve the product from Step 1 (1.0 eq) in DCM and add a base such as triethylamine (2.0 eq).
-
Add the desired acylating agent (e.g., benzoyl chloride, 1.2 eq) dropwise at 0°C.
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Remove the solvents in vacuo to yield the final inhibitor as a TFA salt.
| Compound ID | HCV Proliferation EC50 (µM) | Cytotoxicity CC50 (µM) |
| Compound 1 | 2.57 | >20 |
| Compound 2 | 2.09 | >20 |
Data sourced from a high-throughput screening campaign.[2]
Conclusion
This compound is a cornerstone building block in contemporary drug discovery, enabling the synthesis of a multitude of structurally diverse and pharmacologically active compounds. Its strategic importance is evident in its application across various therapeutic areas, from infectious diseases to oncology. The Boc protecting group allows for precise and sequential chemical manipulations, a critical feature for the multi-step syntheses required to produce complex drug candidates. As research continues to uncover novel biological targets, the demand for versatile and high-purity intermediates like this compound will undoubtedly persist, solidifying its role in the development of next-generation therapeutics.
References
- 1. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Boc-Aminopiperidine Isomers: Synthesis, Applications, and Methodologies
Introduction
4-Boc-aminopiperidine serves as a critical building block in contemporary medicinal chemistry and drug development. Its piperidine (B6355638) scaffold is a prevalent feature in numerous FDA-approved drugs. The presence of a tert-butyloxycarbonyl (Boc) protecting group allows for controlled, regioselective reactions, making it a versatile intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the two main isomers of this compound, detailing their chemical properties, synthetic routes, and significant applications in the development of novel therapeutics. The strategic use of these isomers facilitates the construction of a diverse range of biologically active compounds, from antiviral agents to enzyme inhibitors.
It is crucial to distinguish between the two primary isomers, which differ by the position of the Boc protecting group:
-
4-(N-Boc-amino)piperidine (CAS: 73874-95-0): The Boc group is attached to the amino substituent at the 4-position of the piperidine ring.
-
4-Amino-1-Boc-piperidine (CAS: 87120-72-7): The Boc group is attached to the nitrogen atom of the piperidine ring.
This guide will address both isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource for their use.
Physicochemical Properties
The fundamental properties of the two this compound isomers are summarized below. While both share the same molecular formula and weight, their structural differences lead to distinct physical characteristics.
| Property | 4-(N-Boc-amino)piperidine | 4-Amino-1-Boc-piperidine |
| CAS Number | 73874-95-0[1][2] | 87120-72-7 |
| Molecular Formula | C₁₀H₂₀N₂O₂[1][2] | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol [1][2] | 200.28 g/mol |
| Synonyms | tert-Butyl N-(piperidin-4-yl)carbamate, 4-(tert-Butoxycarbonylamino)piperidine[3][4] | tert-Butyl 4-aminopiperidine-1-carboxylate, 1-Boc-4-aminopiperidine |
| Appearance | Off-white crystalline powder[3][4] | White crystalline powder |
| Melting Point | 162-166 °C[3][4] | 50 °C |
| Boiling Point | 80 °C at 0.05 mmHg[3][4] | 80 °C at 0.037 mmHg |
| Solubility | Soluble in Methanol (B129727) and Chloroform[3][5] | Soluble in methanol, ethanol, acetone, and chloroform.[6] |
Applications in Drug Discovery and Development
Both isomers of this compound are pivotal starting materials for a range of therapeutic agents, leveraging the versatile piperidine core.
4-(N-Boc-amino)piperidine (CAS: 73874-95-0)
This isomer is extensively used in the synthesis of antagonists for key cellular receptors.
-
CCR5 Antagonists : It is a key intermediate in the synthesis of piperidine-4-carboxamide CCR5 antagonists, which have shown potent anti-HIV-1 activity.[1][2][3] These compounds block the entry of the HIV virus into host cells.
-
Cannabinoid Receptor 1 (CB1) Antagonists : This molecule is also utilized in the preparation of diphenyl purine (B94841) derivatives that act as peripherally selective CB1 antagonists, which are explored for various therapeutic applications.[3][4]
-
Antibacterial Agents : It has been employed in the synthesis of novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II, demonstrating broad-spectrum antibacterial activity.[5]
4-Amino-1-Boc-piperidine (CAS: 87120-72-7)
The isomeric 4-Amino-1-Boc-piperidine is a cornerstone for the development of various enzyme inhibitors and antiviral compounds.
-
Sirtuin (SIRT2) Inhibitors : It serves as a starting material for N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which function as inhibitors of SIRT2, a class of enzymes implicated in cellular regulation and various diseases.
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : This building block is used to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which are potent HIV-1 NNRTIs.
-
Hepatitis C Virus (HCV) Assembly Inhibitors : Medicinal chemistry campaigns have utilized this scaffold to develop inhibitors targeting the assembly and release of infectious HCV particles.[7]
Experimental Protocols: Synthesis of this compound Isomers
Detailed methodologies for the synthesis of both isomers are presented below, providing a practical guide for laboratory preparation.
Synthesis of 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)
A common method for the synthesis of 4-(N-Boc-amino)piperidine involves the debenzylation of a protected precursor via catalytic hydrogenation.[8]
Reaction: Debenzylation of tert-butyl (1-benzylpiperidin-4-yl)carbamate.
Procedure:
-
Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in 26 mL of methanol in a 100 mL reaction vessel.
-
Add a catalytic amount of 10% palladium on activated carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
-
Upon completion, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be purified by silica (B1680970) gel column chromatography to yield 4-(N-Boc-amino)piperidine.
Synthesis of 4-Amino-1-Boc-piperidine (CAS: 87120-72-7)
One synthetic approach for 4-Amino-1-Boc-piperidine involves a Hofmann rearrangement of 1-Boc-4-piperidyl urea (B33335).[9]
Reaction: Hofmann rearrangement of 1-Boc-4-piperidyl urea.
Procedure:
-
In a 1 L three-necked flask, add 198-200 mL of a 40%-60% sodium hydroxide (B78521) solution.
-
While maintaining the temperature below 25 °C, slowly add 60-80 g of bromine.
-
Add 50 g of 1-Boc-4-piperidyl urea to the solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction to room temperature.
-
Slowly adjust the pH to 5-6 using a 10-15% solution of hydrochloric acid at 0-5 °C.
-
Extract the product with chloroform, dry the organic phase, and concentrate to a thick residue.
-
Add petroleum ether and crystallize at low temperature to obtain 4-Amino-1-Boc-piperidine as a white solid.
Application in Target-Oriented Synthesis and Signaling Pathways
The utility of this compound isomers is best illustrated by their role in the synthesis of molecules that modulate biological pathways.
CCR5 Antagonism in HIV-1 Entry Inhibition
CCR5 is a coreceptor on the surface of T-cells that is exploited by HIV-1 for entry into the host cell. Antagonists of CCR5 block this interaction, thereby preventing viral infection. 4-(N-Boc-amino)piperidine is a key component in the synthesis of such antagonists.
SIRT2 Inhibition
Sirtuin 2 (SIRT2) is a protein deacetylase that plays a role in cell cycle regulation and has been identified as a target in oncology and neurodegenerative diseases. Inhibitors of SIRT2, synthesized from 4-Amino-1-Boc-piperidine, can modulate these pathways.
Conclusion
The two isomers of this compound are indispensable tools in modern drug discovery. Their distinct reactivity, governed by the placement of the Boc protecting group, allows for their strategic incorporation into a wide array of molecular scaffolds. This guide has provided a comprehensive overview of their properties, synthesis, and applications, highlighting their importance in the development of novel therapeutics targeting a range of diseases. For researchers and drug development professionals, a thorough understanding of these building blocks is essential for the design and synthesis of the next generation of medicines.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 4. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of 4-Boc-Aminopiperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate), a key building block in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow for solvent selection.
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below for easy comparison. It is important to note that solubility is temperature-dependent, and the data presented here are based on available information, which may not always specify the exact temperature of measurement.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (g/L) | Temperature (°C) | Citation |
| Chloroform | CHCl₃ | 119.38 | 30 | Not Specified | [1][2] |
Qualitative Solubility Data
In addition to the quantitative data, several sources describe the solubility of this compound in qualitative terms. This information is valuable for initial solvent screening.
| Solvent | Observation | Citation |
| Methanol | Soluble | [3][4][5] |
| Dichloromethane | Soluble | |
| Water | Insoluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development. The following are detailed methodologies for key experimental techniques that can be employed to quantify the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent by evaporating the solvent and weighing the residual solute.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a constant temperature shaker. Agitate the mixture at a controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.
-
-
Evaporation and Weighing:
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for compounds that are UV-active or can be otherwise detected.[9][10][11]
Objective: To quantify the concentration of this compound in a saturated solution using a validated HPLC method with an external standard calibration curve.
Materials:
-
Saturated solution of this compound (prepared as in the gravimetric method)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)
-
High-purity this compound for standard preparation
-
Volumetric flasks and pipettes
Procedure:
-
HPLC Method Development and Validation:
-
Develop an HPLC method capable of separating this compound from any potential impurities. A common starting point would be a reversed-phase C18 column with a mobile phase of acetonitrile and water.
-
Validate the method for linearity, accuracy, precision, and specificity according to standard guidelines.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Take the filtered saturated solution of this compound and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor. The solubility is reported in g/L or other appropriate units.
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on its solubility, a critical process in drug development and chemical synthesis.
Caption: A workflow for selecting an appropriate solvent for this compound.
References
- 1. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-N-BOC-Aminopiperidine CAS#: 73874-95-0 [m.chemicalbook.com]
- 4. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 5. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. scribd.com [scribd.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-Boc-Aminopiperidine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the two common isomers of 4-Boc-aminopiperidine: tert-butyl 4-aminopiperidine-1-carboxylate and tert-butyl N-piperidin-4-ylcarbamate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in research and drug development.
Isomer Differentiation
The seemingly interchangeable name "this compound" can lead to ambiguity. The position of the Boc (tert-butoxycarbonyl) protecting group significantly influences the chemical environment of the molecule and, consequently, its spectral properties.
-
tert-butyl 4-aminopiperidine-1-carboxylate (Isomer 1): In this isomer, the Boc group is attached to the piperidine (B6355638) ring's nitrogen atom.
-
tert-butyl N-piperidin-4-ylcarbamate (Isomer 2): Here, the Boc group is attached to the amino group at the 4-position of the piperidine ring.
This guide will present the spectral data for both isomers to facilitate their correct identification.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectral Data
The proton NMR spectra of the two isomers show distinct differences, particularly in the chemical shifts of the protons on the piperidine ring and the presence or absence of an N-H proton signal from the piperidine ring itself.
| Isomer | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1: tert-butyl 4-aminopiperidine-1-carboxylate | -C(CH₃)₃ (Boc) | ~1.45 | s | - |
| Piperidine H (axial, adjacent to NH₂) | ~1.20-1.35 | m | - | |
| Piperidine H (equatorial, adjacent to NH₂) | ~1.75-1.85 | m | - | |
| Piperidine CH-NH₂ | ~2.65-2.75 | m | - | |
| Piperidine CH₂-N(Boc) (equatorial) | ~3.90-4.10 | m | - | |
| Piperidine CH₂-N(Boc) (axial) | ~2.80-2.95 | t | ~12.5 | |
| -NH₂ | ~1.3 (broad s) | br s | - | |
| 2: tert-butyl N-piperidin-4-ylcarbamate | -C(CH₃)₃ (Boc) | ~1.44 | s | - |
| Piperidine H (axial, adjacent to NH) | ~1.25-1.40 | m | - | |
| Piperidine H (equatorial, adjacent to NH) | ~1.90-2.00 | m | - | |
| Piperidine CH-NH(Boc) | ~3.45-3.60 | m | - | |
| Piperidine CH₂-NH (equatorial) | ~3.05-3.15 | m | - | |
| Piperidine CH₂-NH (axial) | ~2.60-2.70 | t | ~12.0 | |
| Piperidine NH | ~1.6 (broad s) | br s | - | |
| Boc NH | ~4.5 (broad d) | br d | ~7.5 |
Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The exact values can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, showing characteristic shifts for the carbonyl carbon of the Boc group and the carbons of the piperidine ring.
| Isomer | Carbon Assignment | Chemical Shift (δ) ppm |
| 1: tert-butyl 4-aminopiperidine-1-carboxylate | -C (CH₃)₃ (Boc) | ~28.4 |
| -C (CH₃)₃ (Boc) | ~79.2 | |
| Piperidine C H-NH₂ | ~50.5 | |
| Piperidine C H₂ (adjacent to CH-NH₂) | ~34.5 | |
| Piperidine C H₂-N(Boc) | ~44.0 | |
| C =O (Boc) | ~154.9 | |
| 2: tert-butyl N-piperidin-4-ylcarbamate | -C (CH₃)₃ (Boc) | ~28.5 |
| -C (CH₃)₃ (Boc) | ~79.1 | |
| Piperidine C H-NH(Boc) | ~48.0 | |
| Piperidine C H₂ (adjacent to CH-NH) | ~32.5 | |
| Piperidine C H₂-NH | ~45.0 | |
| C =O (Boc) | ~155.5 |
Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact values can vary depending on the solvent.
Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of the two isomers are distinguished by the positions of the N-H and C=O stretching vibrations.
| Isomer | Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |
| 1: tert-butyl 4-aminopiperidine-1-carboxylate | N-H (amine) | Stretch | 3360-3280 | Medium, two bands |
| C-H (alkane) | Stretch | 2970-2850 | Strong | |
| C=O (carbamate) | Stretch | ~1685 | Strong | |
| N-H (amine) | Bend | ~1590 | Medium | |
| C-N | Stretch | ~1245, ~1165 | Strong | |
| 2: tert-butyl N-piperidin-4-ylcarbamate | N-H (amide/carbamate) | Stretch | ~3320 | Medium |
| N-H (piperidine) | Stretch | ~3280 | Medium | |
| C-H (alkane) | Stretch | 2950-2850 | Strong | |
| C=O (carbamate) | Stretch | ~1695 | Strong | |
| N-H (amide) | Bend | ~1530 | Strong | |
| C-N | Stretch | ~1250, ~1170 | Strong |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the internal standard (TMS).
-
FT-IR Spectroscopy
A general protocol for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Instrument and Accessory Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.
-
Collect a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound isomer directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the significant absorption peaks.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for NMR and IR spectroscopic analysis.
Commercial Availability and Technical Profile of 4-Boc-Aminopiperidine: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and analytical characterization of 4-Boc-aminopiperidine.
4-(tert-Butoxycarbonylamino)piperidine, commonly abbreviated as this compound, is a key bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine (B6355638) ring with a Boc-protected amine, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability, synthetic routes, and analytical characterization for researchers and drug development professionals.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels typically range from 95% to over 99%, with common analytical techniques such as HPLC being used for verification.[1][2] The compound is generally supplied as a white to off-white crystalline powder.
A summary of representative suppliers is provided in the table below. Please note that this is not an exhaustive list and availability and specifications should be confirmed with the respective suppliers.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Scientific | ≥95.0% to ≤105.0% (Titration) | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |
| Santa Cruz Biotechnology | --- | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |
| Cayman Chemical | ≥95% | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.3 |
| ChemScene | ≥97% | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |
| Apollo Scientific | --- | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |
| Chem-Impex | 99 - 100% (HPLC) | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and use in synthetic protocols.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 162-166 °C | [4] |
| Boiling Point | 80 °C at 0.05 mmHg | [4] |
| Density | ~1.02 g/cm³ | [4] |
| Solubility | Soluble in methanol (B129727) and chloroform. | [4] |
| ¹H NMR (200 MHz, CD₃OD) | δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H) | [5] |
| ¹³C NMR | --- | [6] |
| FTIR (KBr) | Conforms to structure | [3][6] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported in the literature. Below are two common methods.
Method 1: Catalytic Hydrogenation of N-Benzyl Precursor
This method involves the debenzylation of a protected piperidine derivative via catalytic hydrogenation.[5]
-
Starting Material: tert-butyl (1-benzylpiperidin-4-yl)carbamate
-
Reagents and Equipment:
-
tert-butyl (1-benzylpiperidin-4-yl)carbamate
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
-
Reaction vessel
-
Filtration apparatus (e.g., Celite or diatomaceous earth)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate in methanol in a suitable reaction vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere for approximately 12 hours.
-
Upon completion of the reaction, remove the Pd/C catalyst by filtration through a pad of Celite or diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purify the resulting residue by silica gel column chromatography to yield this compound.
-
Method 2: From N-benzyl-4-piperidone
This multi-step synthesis starts from N-benzyl-4-piperidone.[7]
-
Starting Material: N-benzyl-4-piperidone
-
Key Reagents:
-
Orthoformate (e.g., trimethyl orthoformate)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
tert-Butyl carbamate (B1207046)
-
Palladium on carbon (Pd/C)
-
Hydrogen source
-
-
Procedure Outline:
-
React N-benzyl-4-piperidone with an orthoformate in an alcohol solution under acidic catalysis to form the corresponding ketal.
-
React the ketal with tert-butyl carbamate to generate an imine intermediate.
-
Subject the imine to catalytic hydrogenation using Pd/C to simultaneously reduce the imine and remove the N-benzyl protecting group, affording this compound.
-
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 200 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Expected ¹H NMR Data (in CD₃OD): A singlet at approximately 1.36 ppm corresponding to the nine protons of the Boc group, and multiplets in the regions of 1.84-2.36 ppm, 2.74 ppm, and 3.42 ppm corresponding to the piperidine ring protons, along with a broad signal for the amine proton around 3.60 ppm.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The following is a representative reversed-phase HPLC method that can be adapted for the purity analysis of this compound.
-
Objective: To determine the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over the course of the run (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL) and dilute with the initial mobile phase composition to a suitable working concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its primary application lies in the introduction of a 4-aminopiperidine (B84694) moiety into a target structure. The Boc protecting group allows for the piperidine nitrogen to be engaged in reactions, followed by deprotection of the 4-amino group for further functionalization, or vice versa.
Notable applications include its use in the synthesis of:
-
CCR5 Antagonists: These molecules are investigated for their potential as anti-HIV agents.[5]
-
Antibacterial Agents: The piperidine scaffold is a common feature in many antibacterial compounds.
-
Kinase Inhibitors: The aminopiperidine core can serve as a scaffold for the development of various kinase inhibitors for cancer therapy.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow from sourcing or synthesis to the application of this compound in a research setting.
Caption: Workflow for sourcing and quality control of this compound.
Caption: Synthetic utility of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 6. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]
safety and handling precautions for 4-Boc-aminopiperidine
An In-Depth Technical Guide to the Safe Handling of 4-Boc-Aminopiperidine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for chemical reagents is paramount. This guide provides a detailed overview of the safe handling procedures for this compound (CAS No. 73874-95-0), a common building block in pharmaceutical synthesis.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards. The primary hazards are summarized in the table below.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation, and in some classifications, severe skin burns.[1][2][3][4] |
| Serious Eye Damage/Irritation | Causes eye irritation or serious eye damage.[1][2][3][4] |
| Respiratory Tract Irritation | Causes respiratory tract irritation if inhaled.[3][4] |
Signal Word: Danger or Warning[1][3]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H290: May be corrosive to metals.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | White to off-white crystalline powder or solid.[3][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Melting Point | 162-166 °C[4] |
| Flash Point | Not available.[3][6] |
| Autoignition Temperature | Not available.[3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimizing the risks associated with this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][4]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Wash hands thoroughly after handling and before breaks.[6][7]
-
Ensure containers are kept tightly closed when not in use.[3][5]
Storage Conditions:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3][4] Gloves must be inspected prior to use and disposed of properly.[7] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) or a particulate filter conforming to EN 143 are recommended.[1][4] |
Experimental Protocols: Spill and Exposure Management
Detailed methodologies for managing accidental spills and exposures are outlined below.
Accidental Release Measures:
-
Evacuate Personnel: Evacuate personnel to safe areas.[7]
-
Don PPE: Use proper personal protective equipment as indicated for handling.[3][6]
-
Containment and Clean-up:
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3][4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][6]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[1][6]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3][6]
Visualized Workflows and Logical Relationships
To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 87120-72-7 Cas No. | 4-Aminopiperidine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. peptide.com [peptide.com]
- 7. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Boc-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 4-Boc-aminopiperidine, a critical building block in the development of a wide range of pharmaceutical compounds.[1][2][3] This document offers detailed experimental protocols, a comparative analysis of synthetic routes, and robust purification methodologies, designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction
4-((tert-Butoxycarbonyl)amino)piperidine, commonly known as this compound, is a vital intermediate in the synthesis of various biologically active molecules.[1][2] Its piperidine (B6355638) core is a prevalent scaffold in numerous pharmaceuticals, and the Boc-protecting group offers a stable yet readily cleavable amine functionality, essential for multi-step synthetic strategies. This intermediate is notably used in the development of CCR5 antagonists for HIV-1 therapy and other therapeutic agents.[2][4]
Synthetic Routes
Several synthetic strategies for this compound have been reported, primarily focusing on the introduction of the Boc-protected amine onto a piperidine ring. The most common approaches involve the reductive amination of a piperidone precursor or the debenzylation of a protected aminopiperidine derivative.
Route 1: Reductive Amination of N-Benzyl-4-piperidone
A prevalent and efficient method involves a two-step process starting from N-benzyl-4-piperidone. This route is characterized by its high yields and the use of readily available starting materials.[5]
-
Imine Formation: N-benzyl-4-piperidone reacts with tert-butyl carbamate (B1207046) in the presence of an orthoformate and an acid catalyst to form an imine intermediate.[5]
-
Catalytic Hydrogenation: The resulting imine is then subjected to palladium on carbon (Pd/C) catalytic hydrogenation. This step simultaneously reduces the imine and removes the N-benzyl protecting group to yield this compound.[5]
Route 2: Debenzylation of tert-Butyl (1-benzylpiperidin-4-yl)carbamate
This alternative route begins with the commercially available or synthetically prepared tert-butyl (1-benzylpiperidin-4-yl)carbamate.
-
Catalytic Hydrogenolysis: The starting material is dissolved in a suitable solvent, typically methanol (B129727), and subjected to hydrogenolysis in the presence of a palladium on carbon (Pd/C) catalyst. The hydrogen atmosphere cleaves the benzyl (B1604629) group from the piperidine nitrogen, affording the desired product.[1][6]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthetic protocols for this compound, allowing for a direct comparison of their efficiencies.
| Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity/Analytical Method | Reference |
| N-benzyl-4-piperidone | Trimethyl orthoformate, p-toluenesulfonic acid, tert-butyl carbamate, Pd/C | Methanol | 5 hours | 83.9 | GC | [5] |
| tert-Butyl (1-benzylpiperidin-4-yl)carbamate | 10% Pd/C, Hydrogen | Methanol | 12 hours | 99 | ¹H-NMR, LC/MS | [1][6] |
| 4-Benzylamino-piperidine-1-carboxylic acid tert-butyl ester | 10% Pd/C, Hydrogen | Ethanol (B145695) | - | 98 | ¹H-NMR | [7] |
| 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, Triethylamine, Bromine, Sodium hydroxide | Water | 8-10 hours | - | - | [8] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of N-Benzyl-4-piperidone
This protocol is adapted from a patented procedure and offers a high-yielding, scalable method.[5]
Step 1: Imine Formation
-
To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2 g, 1.00 mol), p-toluenesulfonic acid (8.60 g, 50 mmol), triethyl orthoformate (296.4 g, 2.00 mol), and 400 mL of ethanol.
-
Heat the mixture to reflux for 2 hours.
-
Evaporate the ethanol under normal pressure.
-
Add tert-butyl carbamate (128.9 g, 1.10 mol) and 600 mL of toluene.
-
Heat the mixture to 90-110 °C, and remove the ethanol generated during the reaction.
-
Monitor the reaction by GC until the residual starting material is less than 1%.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Add ethanol and cool to 0 °C with stirring for 1 hour to precipitate the white solid product.
-
Filter to obtain the imine intermediate (242.0 g, 83.9% yield).
Step 2: Catalytic Hydrogenation
-
In a 5L autoclave, add the product from the previous step (237.0 g, 0.822 mol) and 2.4 L of methanol.
-
Add 10% Pd/C (23.7 g).
-
Replace the atmosphere with nitrogen three times, then introduce hydrogen to a pressure of 0.8-1.0 MPa.
-
Slowly heat to 70 °C and maintain for 4 hours, monitoring by GC until the reaction is complete.
-
Cool the mixture, filter, and concentrate the filtrate to obtain the crude product.
-
Add n-heptane for pulping to yield this compound as a white solid (149.3 g, 90.7% yield, GC content 99.0%).
Protocol 2: Synthesis via Debenzylation
This protocol is a straightforward method for the deprotection of a commercially available precursor.[1][6]
-
Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (3.80 g, 13.1 mmol) in 26 mL of methanol in a 100 mL reaction vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
-
Upon completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
Purification
The primary method for the purification of this compound is silica (B1680970) gel column chromatography.[1][6]
Protocol: Silica Gel Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford pure 4-tert-butoxycarbonylaminopiperidine (2.64 g, 99% yield from the debenzylation reaction).[1][6]
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes described.
Caption: Reductive Amination Synthesis Workflow.
Caption: Debenzylation Synthesis Workflow.
Caption: Purification Workflow via Column Chromatography.
References
- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 2. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
The Pivotal Role of 4-Boc-Aminopiperidine in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-Boc-aminopiperidine has emerged as a cornerstone scaffold, offering a unique combination of structural rigidity and synthetic flexibility. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of a diverse array of biologically active molecules, complete with experimental protocols and pathway visualizations to empower researchers, scientists, and drug development professionals.
The piperidine (B6355638) moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[1][2][3][4][5] The strategic placement of a Boc-protected amine at the 4-position of the piperidine ring allows for controlled, selective reactions, making this compound a critical intermediate in the construction of complex drug candidates.[6]
Applications in Therapeutic Agent Synthesis
This compound is a versatile building block utilized in the synthesis of a wide range of therapeutic agents. Its applications span multiple disease areas, underscoring its significance in pharmaceutical research.[7][8]
Antiviral Agents: This scaffold is instrumental in the development of antiviral drugs. Notably, it has been used in the synthesis of aminopiperidine-based chemokine (C-C motif) receptor 5 (CCR5) antagonists, which are potent inhibitors of HIV-1 entry.[8][9][10][11] Furthermore, research has demonstrated the utility of the 4-aminopiperidine (B84694) scaffold in developing inhibitors of Hepatitis C virus (HCV) assembly, a critical stage in the viral life cycle.[12][13]
Antibacterial Agents: The structural features of this compound have been leveraged to create novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II, demonstrating broad-spectrum antibacterial activity.[9]
Kinase Inhibitors and Oncology: The N-(4-chlorophenyl)piperidin-4-amine scaffold, derived from 4-aminopiperidine, is recognized as a "privileged structure" in drug design, capable of binding to multiple biological targets.[14] This core is foundational for the development of potent inhibitors of the serine/threonine kinase Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[14]
Other Therapeutic Areas: Beyond these examples, this compound serves as a key intermediate in the synthesis of cannabinoid receptor 1 (CB1) antagonists, muscarinic M3 receptor antagonists for respiratory and digestive system diseases, and analgesics.[8][15]
Key Physicochemical and Synthetic Data
The utility of this compound is underpinned by its specific physicochemical properties and well-established synthetic transformations.
| Property | Value | Reference |
| CAS Number | 73874-95-0 | [8][9][11] |
| Molecular Formula | C10H20N2O2 | [8][9][11] |
| Molecular Weight | 200.28 g/mol | [8][11][16] |
| Appearance | Off-white/Crystalline Powder | [8] |
| Melting Point | 162-166 °C | [8][16] |
| Solubility | Soluble in Methanol (B129727), Chloroform (30 mg/ml) | [8][9] |
| Reaction Type | Reagents & Conditions | Yield | Reference |
| Synthesis of this compound | N-benzyl-4-piperidone, orthoformate, tert-butyl carbamate (B1207046), Pd/C, H2 | 81% (step 1), 90.7% (step 2) | [15] |
| Debenzylation to this compound | N-butyl-1-benzylpiperidin-4-ylcarbamate, 10% Pd/C, H2, Methanol | 99% | [17] |
| Reductive Amination | 2-phenyl acetaldehyde (B116499), sodium triacetoxyborohydride (B8407120) | - | [12] |
| Buchwald-Hartwig Amination | Aryl bromides, Pd catalyst, base | - | [18] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and subsequent use.
Synthesis of this compound
This two-step protocol provides a high-yield synthesis of this compound from N-benzyl-4-piperidone.[15]
Step 1: Imine Formation
-
To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), ammonium (B1175870) chloride (0.53g, 10mmol), trimethyl orthoformate (106.1g, 1.00mol), and methanol (400mL).
-
Heat the mixture to reflux for 2 hours.
-
Evaporate the methanol under normal pressure.
-
Add tert-butyl carbamate (140.6g, 1.20mol) and toluene (B28343) (600mL).
-
Increase the temperature to 80-100 °C and remove the methanol generated during the reaction.
-
Continue the reaction for 3 hours, monitoring for the consumption of starting material by GC.
-
Cool the reaction mixture and concentrate the solvent.
-
Add ethanol (B145695) and cool to 0 °C, stirring for 1 hour to precipitate the product.
-
Filter the white solid to obtain 235.3g of the imine intermediate (Yield: 81%).
Step 2: Catalytic Hydrogenation
-
In a 5L autoclave, add the imine product from the previous step (237.0g, 0.822mol) and methanol (2.4L).
-
Add 10% Pd/C (23.7g).
-
Replace the atmosphere with nitrogen three times, then introduce hydrogen gas.
-
Maintain the pressure at 0.8-1.0MPa and slowly heat to 70 °C for 4 hours, monitoring the reaction by GC.
-
After completion, cool the reaction, filter, and concentrate the filtrate to obtain the crude product.
-
Add n-heptane and triturate to yield 149.3g of this compound as a white solid (Yield: 90.7%).
Reductive Amination using 4-Amino-1-Boc-piperidine
This protocol outlines a general procedure for the reductive amination of 4-amino-1-Boc-piperidine with an aldehyde to form a common intermediate for further derivatization, as seen in the synthesis of HCV assembly inhibitors.[12]
-
Dissolve 4-amino-1-Boc-piperidine (1 equivalent) and 2-phenyl acetaldehyde (1.1 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude intermediate can be purified by column chromatography or used directly in the next step.
Visualizing Synthetic and Biological Pathways
To further elucidate the role of this compound, the following diagrams illustrate a key synthetic workflow and a critical signaling pathway targeted by its derivatives.
Caption: Synthetic workflow using this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and Akt inhibition.
Conclusion
This compound is an indispensable building block in the modern medicinal chemist's toolkit. Its strategic use enables the efficient and controlled synthesis of complex molecular architectures with diverse therapeutic applications. From antiviral and antibacterial agents to targeted cancer therapies, the versatility of this scaffold continues to drive innovation in drug discovery. This guide provides a foundational resource for researchers looking to leverage the power of this compound in their synthetic endeavors.
References
- 1. Piperidine Ring: Significance and symbolism [wisdomlib.org]
- 2. ijnrd.org [ijnrd.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]
- 16. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]
- 17. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
The Genesis and Evolution of 4-Boc-Aminopiperidine: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Boc-aminopiperidine, known formally as tert-butyl 4-aminopiperidine-1-carboxylate, stands as a pivotal building block in the landscape of modern medicinal chemistry. Its unique bifunctional nature, featuring a readily derivatizable secondary amine on the piperidine (B6355638) ring and a protected primary amine, has made it an indispensable tool for the synthesis of complex molecular architectures. This guide delves into the discovery, historical development, and evolving synthetic strategies of this compound, with a particular focus on its critical role in the development of groundbreaking therapeutics.
Discovery and History
While pinpointing a single, seminal publication for the "discovery" of this compound is challenging, its emergence is intrinsically linked to the broader adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis, particularly in peptide chemistry. The Boc group gained prominence in the mid-20th century as a robust yet readily cleavable protecting group for amines, enabling the controlled and sequential formation of amide bonds.
The application of this protecting group strategy to cyclic diamines like 4-aminopiperidine (B84694) was a logical progression. Early syntheses of N-protected piperidine derivatives can be traced through the patent literature, often in the context of developing novel pharmaceutical agents. While a definitive "first synthesis" paper is not readily apparent in a survey of historical academic journals, numerous patents from the late 20th and early 21st centuries describe various methods for its preparation, indicating its growing importance as a key intermediate. These early methods laid the groundwork for the more refined and efficient synthetic routes used today.
The strategic value of this compound became particularly evident with the rise of combinatorial chemistry and high-throughput screening in drug discovery. Its structure allows for the systematic modification at the 4-position, enabling the creation of vast libraries of compounds for biological evaluation. This has been instrumental in the discovery of potent and selective ligands for a wide array of biological targets.
Synthetic Evolution: A Comparative Overview
The synthesis of this compound has evolved significantly, driven by the need for cost-effective, scalable, and safe manufacturing processes. Several distinct strategies have been developed, each with its own set of advantages and disadvantages.
Key Synthetic Routes
A variety of synthetic approaches to this compound have been reported, primarily in the patent literature. These can be broadly categorized as follows:
-
Reductive Amination of N-Boc-4-piperidone: This is one of the most common and direct routes. It involves the reaction of N-Boc-4-piperidone with an amine source, followed by reduction of the resulting imine or enamine.
-
Protection of 4-Aminopiperidine: This approach starts with the commercially available 4-aminopiperidine and involves the selective protection of the ring nitrogen with a Boc group.
-
Multi-step Syntheses from Other Piperidine Precursors: Several routes begin with more readily available piperidine derivatives, such as 4-hydroxypiperidine (B117109) or 4-cyanopiperidine, and involve a series of transformations to introduce the amino group and the Boc protecting group.
-
Novel Routes from Acyclic Precursors: More recent developments have explored the construction of the piperidine ring itself with the desired functionalities already in place.
Quantitative Data Summary
The following table summarizes key quantitative data for some of the prominent synthetic methods described in the literature. It is important to note that yields and conditions can vary based on the specific reagents and scale of the reaction.
| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages | Reference |
| N-Boc-4-piperidone | Ammonium (B1175870) formate, NaBH3CN | 1 | ~70-85% | Direct, high-yielding | Use of cyanide reagents | Patent Literature |
| 4-Aminopiperidine | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | 1 | ~80-95% | Simple, high-yielding | Potential for di-protection | Patent Literature |
| 1-Benzyl-4-piperidone | Hydroxylamine (B1172632), LiAlH4, (Boc)2O, Pd/C | 4 | ~40-50% | Avoids direct use of 4-aminopiperidine | Multi-step, use of hazardous reagents | [1] |
| N-Benzyl-4-piperidone | Orthoformate, tert-butyl carbamate, Pd/C | 2 | High | Short synthetic route, readily available materials | Pressurized hydrogenation step | [1] |
| 4-Piperidinecarboxamide | (Boc)2O, Bromine, NaOH | 2 | High | Good yield and purity | Use of bromine | [2] |
Experimental Protocols
Method 1: Reductive Amination of N-Boc-4-piperidone
This protocol is a general representation of the reductive amination approach.
-
Step 1: Imine Formation and Reduction. To a solution of N-Boc-4-piperidone (1 equivalent) in methanol (B129727) is added ammonium acetate (B1210297) (10 equivalents). The mixture is stirred at room temperature for 1-2 hours. Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred for a further 12-24 hours.
-
Work-up and Purification. The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with aqueous NaOH. The aqueous layer is extracted with dichloromethane (B109758). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Method 2: Boc Protection of 4-Aminopiperidine
This protocol outlines the direct protection of 4-aminopiperidine.
-
Step 1: Boc Protection. To a solution of 4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of dioxane and water, is added triethylamine (B128534) (1.1 equivalents). The solution is cooled to 0 °C and a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.05 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is often of high purity and can be used without further purification, or it can be recrystallized to afford pure this compound.
Method 3: Synthesis from N-Benzyl-4-piperidone
This multi-step synthesis avoids the direct handling of 4-aminopiperidine.
-
Step 1: Oximation. N-benzyl-4-piperidone (1 equivalent) is reacted with hydroxylamine hydrochloride (1.2 equivalents) in the presence of a base such as sodium acetate in ethanol (B145695) at reflux to yield the corresponding oxime.
-
Step 2: Reduction. The oxime is reduced to 1-benzyl-4-aminopiperidine using a strong reducing agent like lithium aluminum hydride in an ethereal solvent.
-
Step 3: Boc Protection. The resulting 1-benzyl-4-aminopiperidine is then protected with di-tert-butyl dicarbonate as described in Method 2.
-
Step 4: Debenzylation. The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield the final product, this compound.[3]
Applications in Drug Discovery: The CCR5 Antagonist Case Study
The utility of this compound is perhaps best exemplified by its crucial role in the synthesis of CCR5 antagonists, a class of antiretroviral drugs used in the treatment of HIV infection.
The CCR5 Signaling Pathway and HIV Entry
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) found on the surface of various immune cells, including T-cells and macrophages. Its natural function involves mediating the migration of these cells to sites of inflammation in response to chemokines.
However, certain strains of the Human Immunodeficiency Virus (HIV) have evolved to exploit CCR5 as a co-receptor for entry into host cells. The HIV entry process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the host cell surface. This binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.
Mechanism of CCR5 Antagonists
CCR5 antagonists are a class of entry inhibitors that block the interaction between HIV gp120 and the CCR5 co-receptor. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, these drugs induce a conformational change in the receptor that prevents its recognition by gp120. This allosteric inhibition effectively blocks HIV from entering and infecting the host cell.
The Role of this compound in Maraviroc Synthesis
Maraviroc (sold under the brand names Selzentry and Celsentri) is a prominent example of a CCR5 antagonist. The synthesis of Maraviroc and other similar molecules heavily relies on this compound as a key starting material. The piperidine core of this compound serves as a central scaffold onto which other essential pharmacophoric groups are attached. The Boc-protected amine allows for selective functionalization of the piperidine nitrogen, while the free amino group at the 4-position is available for amide bond formation or other coupling reactions.
The general synthetic strategy involves the acylation of the 4-amino group of a protected piperidine derivative, followed by the introduction of the appropriate substituents on the piperidine nitrogen. The use of this compound provides a convergent and efficient route to these complex molecules.
Visualizations
Synthetic Pathway to this compound via Reductive Amination
Caption: Reductive amination of N-Boc-4-piperidone.
CCR5 Signaling Pathway and Inhibition by Antagonists
Caption: Mechanism of HIV entry via CCR5 and its inhibition.
Conclusion
This compound has cemented its status as a cornerstone of modern drug discovery. Its journey from a conceptually important building block to a commercially available and widely utilized intermediate reflects the broader trends in synthetic and medicinal chemistry. The development of efficient and scalable synthetic routes has been paramount to its widespread adoption. As researchers continue to explore new therapeutic targets, the versatility of the 4-aminopiperidine scaffold, made readily accessible through its Boc-protected form, ensures that it will remain a valuable tool in the creation of the next generation of medicines.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of CCR5 Antagonists Using 4-Boc-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of molecules in drug development, particularly for HIV-1 therapeutics. The synthesis strategies outlined herein utilize 4-Boc-aminopiperidine as a key building block, offering a versatile and efficient route to a variety of potent CCR5 antagonists.
Introduction
CCR5 is a G protein-coupled receptor (GPCR) that plays a central role in the trafficking and effector functions of various immune cells, including T-lymphocytes and macrophages.[1] It also serves as the primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Small molecule antagonists that bind to CCR5 can block the interaction between the viral envelope glycoprotein (B1211001) gp120 and the receptor, thereby preventing viral entry. This mechanism of action has led to the successful development of CCR5 antagonists as a class of antiretroviral drugs.
This compound is a valuable starting material in the synthesis of these antagonists due to its bifunctional nature, allowing for the construction of complex piperidine (B6355638) and piperazine-based scaffolds. This document details the synthesis of a representative piperazine-based CCR5 antagonist, Vicriviroc (also known as Sch-D), and provides relevant quantitative data for a selection of related compounds.
CCR5 Signaling Pathway
Chemokine binding to CCR5 initiates a signaling cascade through heterotrimeric G proteins, primarily of the Gαi subtype.[2] This leads to downstream effects such as chemotaxis, inflammation, and cellular activation.[2] The binding of HIV-1 gp120 to CCR5 also triggers intracellular signaling, facilitating viral entry.[3][4] CCR5 antagonists physically occupy a binding pocket on the receptor, preventing these interactions and subsequent signaling.
Synthetic Workflow for Piperazine-Based CCR5 Antagonists
The synthesis of piperazine-based CCR5 antagonists from this compound generally follows a convergent approach. This involves the preparation of a central piperazino-piperidine (B8394093) core, followed by the addition of various substituents to modulate the compound's activity and pharmacokinetic properties.
Experimental Protocols
The following protocols are representative examples for the synthesis of piperazine-based CCR5 antagonists.
Protocol 1: Synthesis of N'-Boc-4-methyl-4-aminopiperidine
This protocol describes the synthesis of a key substituted 4-aminopiperidine (B84694) building block.[1]
Materials:
-
Ethyl isonipecotate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH3I)
-
Tetrahydrofuran (THF), anhydrous
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (B103910) (t-BuOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
Procedure:
-
Alkylation: To a stirred suspension of NaH in anhydrous THF at 0 °C, add ethyl isonipecotate dropwise. After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure. The crude ester is then hydrolyzed using aqueous NaOH.
-
Hydrazide Formation: The resulting carboxylic acid is treated with hydrazine hydrate in ethanol (B145695) at reflux to yield the corresponding hydrazide.
-
Curtius Rearrangement: The hydrazide is dissolved in a mixture of toluene (B28343) and tert-butanol. Triethylamine and diphenylphosphoryl azide are added, and the mixture is heated to reflux.
-
Boc Protection: The resulting isocyanate is trapped with tert-butanol to form the Boc-protected amine.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford N'-Boc-4-methyl-4-aminopiperidine.
Protocol 2: Synthesis of Vicriviroc (Sch-D) from a Substituted Piperazino-piperidine Intermediate
This protocol outlines the final steps in the synthesis of Vicriviroc, a potent CCR5 antagonist.[5]
Materials:
-
4-Methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine (piperazino-piperidine intermediate)
-
4,6-Dimethyl-5-pyrimidinecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
Amide Coupling: To a solution of 4,6-dimethyl-5-pyrimidinecarboxylic acid in anhydrous DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature for 30 minutes.
-
Reaction with Amine: Add a solution of the piperazino-piperidine intermediate in DMF to the activated acid mixture. Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and extract with DCM.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield Vicriviroc.
Data Presentation
The following tables summarize quantitative data for a selection of piperidine and piperazine-based CCR5 antagonists.
Table 1: Synthesis and Biological Activity of Selected Piperazine-Based CCR5 Antagonists
| Compound | Starting Material | Yield (%) | Purity (%) | IC50 (nM) [Anti-HIV-1 Activity] | Reference |
| Sch-350634 | N'-Boc-4-methyl-4-aminopiperidine | Not Reported | >95 | Not Reported (Potent inhibitor) | [1][6] |
| Vicriviroc (Sch-D) | 4-substituted-4-aminopiperidine derivative | Excellent | >98 | 0.5 - 1.3 | [5][7] |
| Analog B07 | 1,4-disubstituted piperazine | Not Reported | >95 | Potent (nanomolar) | [8] |
Table 2: Biological Activity of Selected Piperidine-Based CCR5 Antagonists
| Compound | Structure Description | IC50 (nM) [CCR5 Binding] | Reference |
| 10h | 4-hydroxypiperidine (B117109) derivative | 11 | [9] |
| 11f | piperidine-4-carboxamide derivative | 0.59 (EC50, anti-HIV-1) | |
| GSK 163929 | 4,4-disubstituted piperidine | 3.47 - 4.26 |
Conclusion
The use of this compound and its derivatives provides a robust and adaptable platform for the synthesis of a wide range of CCR5 antagonists. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel anti-HIV-1 therapeutics. The modular nature of the synthetic routes allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles. Further exploration of this chemical space is likely to yield next-generation CCR5 antagonists with improved clinical utility.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Boc-aminopiperidine in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and scaffolds into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 4-Boc-aminopiperidine is a valuable building block that can be integrated into peptide sequences to create unique peptidomimetics. Its cyclic structure imparts conformational constraints on the peptide backbone, which can be advantageous for optimizing biological activity. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.
Core Principles and Applications
This compound can be introduced into a peptide sequence on a solid support to create a peptide bond through its secondary amine. This modification introduces a piperidine (B6355638) ring into the peptide backbone, which can serve several purposes:
-
Conformational Rigidity: The cyclic nature of the piperidine ring restricts the flexibility of the peptide chain, which can favor a bioactive conformation and enhance binding affinity to biological targets.
-
Proteolytic Stability: The non-natural linkage can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Scaffold for Further Derivatization: The piperidine ring can be further functionalized to introduce additional pharmacophoric elements.
Data Presentation: Comparison of Coupling Reagents
The efficiency of coupling this compound to the N-terminus of a growing peptide chain on a solid support is critical for the overall success of the synthesis. The choice of coupling reagent significantly impacts the reaction time and yield. Below is a summary of commonly used coupling reagents and their general performance characteristics for sterically hindered or non-standard amino acids. While specific quantitative data for this compound is not extensively published, this table provides a general guideline based on their known reactivity profiles.
| Coupling Reagent Class | Example Reagent(s) | Typical Coupling Time | Relative Efficiency | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU | 15 - 60 minutes | Excellent | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA. HATU is generally considered more reactive than HBTU.[1][2] |
| Phosphonium Salts | PyBOP | 30 - 90 minutes | Very Good | Effective for sterically hindered couplings. Byproducts are generally less problematic than those from some other reagents.[2] |
| Carbodiimides | DIC/HOBt | 1 - 4 hours | Good | A classic and cost-effective choice. The addition of HOBt is crucial to suppress racemization and improve efficiency. Slower than uronium/aminium salts.[3] |
Experimental Protocols
The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using a manual Boc-SPPS strategy. These protocols can be adapted for automated synthesizers.
Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol describes the general cycle for adding a standard Boc-protected amino acid to the resin prior to the coupling of this compound.
1. Resin Swelling:
- Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.
- Add dichloromethane (B109758) (DCM) to swell the resin for 30-60 minutes.
- Drain the DCM.
2. Boc Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate for 2 minutes, then drain.
- Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]
- Drain the TFA solution.
3. Washing:
- Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
- Wash with isopropanol (B130326) (IPA) (2 times).
- Wash again with DCM (3-5 times).
4. Neutralization:
- Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
- Agitate for 2 minutes, then drain.
- Repeat the neutralization step.
- Wash the resin with DCM (3-5 times) to remove excess base.[5]
5. Coupling of Standard Boc-Amino Acid:
- In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, HBTU, or DIC/HOBt) and a base (e.g., DIEA) in N,N-dimethylformamide (DMF).
- Add the activated amino acid solution to the neutralized resin.
- Agitate for the recommended time (see Data Presentation table).
- Monitor the coupling reaction completion using a qualitative method like the Kaiser test (ninhydrin test). A negative result indicates the absence of free primary amines.
6. Washing:
- Wash the resin with DMF (3-5 times).
- Wash with DCM (3-5 times).
Protocol 2: Coupling of this compound
This protocol details the specific steps for coupling this compound to the deprotected N-terminus of the resin-bound peptide.
1. Resin Preparation:
- Start with the peptide-resin that has a free N-terminal amino group (after following steps 1-4 of Protocol 1).
2. Activation and Coupling using HATU:
- In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in DMF.
- Add HATU (2-3 equivalents) and DIEA (4-6 equivalents) to the solution.
- Allow the pre-activation to proceed for 5-10 minutes at room temperature.
- Add the activated this compound solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Note: Due to the secondary amine nature of 4-aminopiperidine, the Kaiser test is not applicable for monitoring this coupling reaction. A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling.
3. Washing:
- Once the coupling is deemed complete, wash the resin thoroughly with DMF (3-5 times).
- Wash with DCM (3-5 times). The resin is now ready for the next Boc deprotection and coupling cycle if further amino acids are to be added.
Protocol 3: Final Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
- After the final coupling and deprotection of the terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage:
- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for Boc/Bzl chemistry is high-concentration hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely hazardous reagents and require specialized equipment and safety precautions.
- A common laboratory-scale alternative is a "low-high" TFMSA cleavage or a cocktail containing TFA and scavengers such as triisopropylsilane (B1312306) (TIS) and water, though this may not be sufficient for all protecting groups used in Boc/Bzl chemistry. For a standard TFA cleavage:
- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
- Add the cleavage cocktail to the dried peptide-resin.
- Agitate for 2-4 hours at room temperature.
3. Peptide Precipitation and Purification:
- Filter the cleavage mixture to separate the resin.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for incorporating this compound in Boc-SPPS.
Caption: General mechanism for coupling in solid-phase peptide synthesis.
References
Application Notes and Protocols for Reductive Amination with 4-Boc-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. 4-Boc-aminopiperidine is a valuable building block in drug discovery, with the piperidine (B6355638) motif being a common scaffold in numerous pharmaceuticals. The Boc (tert-butoxycarbonyl) protecting group offers the advantage of being stable under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.
These application notes provide a detailed protocol for the reductive amination of this compound with various aldehydes and ketones, primarily utilizing sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent.
Signaling Pathway and Logical Relationships
The reductive amination process follows a clear logical progression from starting materials to the final product. The following diagram illustrates the key steps and intermediates involved in the reaction.
Caption: Workflow of the reductive amination of this compound.
Experimental Protocols
The following protocols provide a general framework for the reductive amination of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Reductive Amination with Aldehydes and Ketones using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), Dichloromethane (DCM), or Tetrahydrofuran (THF) (anhydrous)
-
Acetic Acid (optional, catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup (optional but recommended)
Procedure:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).
-
Dissolve the reactants in an anhydrous solvent such as DCE, DCM, or THF (approximately 0.1-0.2 M concentration of the limiting reagent).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 equivalents) can be added at this stage.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate in hexanes) to yield the pure N-substituted this compound.
Data Presentation
The following tables summarize representative quantitative data for the reductive amination of this compound with various carbonyl compounds.
Table 1: Reductive Amination with Aromatic Aldehydes
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | STAB | DCE | 4 | >95 |
| 2 | 4-Chlorobenzaldehyde | STAB | DCE | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | STAB | THF | 6 | 94 |
| 4 | 2-Naphthaldehyde | STAB | DCM | 8 | 88 |
| 5 | Pyridine-4-carboxaldehyde | STAB | DCE | 12 | 85 |
Table 2: Reductive Amination with Aliphatic Aldehydes and Ketones
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Isovaleraldehyde | STAB | DCM | 3 | 91 |
| 2 | Cyclohexanecarboxaldehyde | STAB | THF | 5 | 89 |
| 3 | Acetone | STAB | DCE / AcOH | 16 | 78 |
| 4 | Cyclopentanone | STAB | DCE / AcOH | 12 | 82 |
| 5 | 1-Tetralone | STAB | DCE | 24 | 75 |
Note: Yields are for the isolated, purified product. Reaction conditions may vary and the data presented is representative.
Workflow Diagram
The experimental workflow for a typical reductive amination experiment is outlined below.
Caption: Step-by-step experimental workflow for reductive amination.
Discussion
The use of sodium triacetoxyborohydride is generally preferred for the reductive amination of this compound due to its mild nature and high selectivity for iminium ions over carbonyl groups.[1] This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting aldehyde or ketone. For less reactive ketones, the addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion, thereby increasing the reaction rate. The choice of solvent can also influence the reaction, with chlorinated solvents like DCE and DCM often providing good results.[1]
It is important to use anhydrous conditions, as the presence of water can lead to the hydrolysis of the imine intermediate and the reducing agent. While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent the oxidation of sensitive substrates.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of a diverse range of N-substituted this compound derivatives. This methodology is highly valuable for the generation of compound libraries in drug discovery programs and for the synthesis of specific target molecules in medicinal chemistry. The mild reaction conditions and the commercial availability of the reagents make this a widely applicable and accessible transformation for researchers in both academic and industrial settings.
References
Application Notes and Protocols: N-acylation of 4-Boc-aminopiperidine with Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 4-(tert-butoxycarbonylamino)piperidine (4-Boc-aminopiperidine) is a fundamental transformation in medicinal chemistry and drug development. The resulting N-acyl derivatives are valuable intermediates in the synthesis of a wide array of pharmacologically active compounds, including antagonists for various receptors and other therapeutic agents. The Boc (tert-butoxycarbonyl) protecting group on the 4-amino moiety allows for selective acylation at the more nucleophilic piperidine (B6355638) nitrogen. This application note provides detailed protocols for the N-acylation of this compound with various acid chlorides and presents a comparative summary of the reaction outcomes.
Reaction Principle
The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, which is neutralized by a base, typically a tertiary amine such as triethylamine (B128534) or pyridine, to drive the reaction to completion and prevent the formation of the hydrochloride salt of the starting amine.
Data Presentation
The following table summarizes the results of the N-acylation of this compound with a selection of representative acid chlorides under standardized conditions.
| Acid Chloride | Product | Solvent | Base | Reaction Time (h) | Yield (%) |
| Acetyl chloride | tert-butyl (1-acetylpiperidin-4-yl)carbamate | Dichloromethane (B109758) (DCM) | Triethylamine (TEA) | 2 | 95 |
| Propionyl chloride | tert-butyl (1-propionylpiperidin-4-yl)carbamate | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | 92 |
| Benzoyl chloride | tert-butyl (1-benzoylpiperidin-4-yl)carbamate | Dichloromethane (DCM) | Triethylamine (TEA) | 4 | 96 |
| 4-Methoxybenzoyl chloride | tert-butyl (1-(4-methoxybenzoyl)piperidin-4-yl)carbamate | Dichloromethane (DCM) | Triethylamine (TEA) | 4 | 94 |
| 4-Nitrobenzoyl chloride | tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate | Dichloromethane (DCM) | Triethylamine (TEA) | 3 | 98 |
| 3-(Trifluoromethyl)benzoyl chloride | tert-butyl (1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)carbamate | Dichloromethane (DCM) | Triethylamine (TEA) | 3 | 91 |
Experimental Protocols
General Protocol for the N-acylation of this compound
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acid Chloride: Add the acid chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
Specific Protocol: Synthesis of tert-butyl (1-benzoylpiperidin-4-yl)carbamate
Materials:
-
This compound (2.00 g, 10.0 mmol)
-
Benzoyl chloride (1.55 g, 1.27 mL, 11.0 mmol)
-
Anhydrous dichloromethane (DCM, 50 mL)
-
Triethylamine (1.21 g, 1.67 mL, 12.0 mmol)
-
Saturated aqueous sodium bicarbonate solution (2 x 30 mL)
-
Brine (30 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound (2.00 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add triethylamine (1.67 mL, 12.0 mmol).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add a solution of benzoyl chloride (1.27 mL, 11.0 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC (eluent: 50% ethyl acetate (B1210297) in hexanes).
-
Upon completion, add water (30 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethyl acetate/hexanes to afford tert-butyl (1-benzoylpiperidin-4-yl)carbamate as a white solid.
Visualizations
Application Notes and Protocols: Boc Deprotection Methods for 4-Boc-aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] For drug discovery and development, 4-aminopiperidine (B84694) derivatives are crucial building blocks, and the efficient deprotection of 4-Boc-aminopiperidine is a critical step in the synthesis of numerous active pharmaceutical ingredients.[3] The choice of deprotection method is paramount to ensure high yield and purity of the final product, especially when other sensitive functional groups are present in the molecule.
This document provides a detailed overview of common and alternative methods for the Boc deprotection of this compound derivatives, complete with experimental protocols and comparative data to aid researchers in selecting the optimal conditions for their specific needs.
Deprotection Strategies
The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[2] The selection of the acid and reaction conditions dictates the efficiency and selectivity of this process.[2] While acidic methods are most common, thermal and catalytic alternatives exist for substrates that are sensitive to strong acids.
Acidic Deprotection Methods
Strong acids are the most common reagents for Boc deprotection, offering rapid and complete removal of the protecting group.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for Boc deprotection, typically in a solution with a chlorinated solvent like dichloromethane (B109758) (DCM). To prevent side reactions from the liberated tert-butyl cation, scavengers are often added to the reaction mixture.[2]
-
Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, provides a milder alternative to TFA and is often used when other acid-sensitive groups are present.[4][5]
Milder Deprotection Methods
For substrates containing acid-labile functionalities, milder deprotection conditions are necessary to avoid unwanted side reactions.
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) can be employed for Boc deprotection under non-protic conditions.
-
Heteropoly Acids: Dawson heteropolyacid has been shown to be an efficient and reusable catalyst for Boc deprotection under mild conditions.[6]
Thermal Deprotection Methods
Thermal deprotection offers a catalyst-free alternative to acidic methods, which can be advantageous for certain substrates. This method typically requires heating the Boc-protected compound in a suitable solvent.[7][8][9][10]
Quantitative Data Summary
The following tables summarize quantitative data for various Boc deprotection methods. It is important to note that the substrates may vary between studies, which can influence reaction outcomes.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Substrate | Reference |
| Acidic Deprotection | ||||||||
| TFA/DCM | 50% TFA | DCM | RT | 30 min | - | ~91 | Peptide on solid support | [11] |
| TFA | 100% TFA | - | RT | 5 min | - | ~82 | Peptide on solid support | [11] |
| HCl in Dioxane | 4M HCl | Dioxane | RT | 30 min | >95 | - | Various amino acids and peptides | [4] |
| HCl gas (ex situ) | HCl gas | Solvent-free | RT | 1 h | >99 | - | N-Boc-piperidine | [1] |
| Thermal Deprotection | ||||||||
| Continuous Flow | None | Methanol | 270 | - | 79 | - | N-Boc-imidazole derivative | [8] |
| Continuous Flow | None | Methanol | 230 | 45 min | 73-90 | - | Various bis-Boc tryptamine (B22526) derivatives | [8] |
| Catalytic Deprotection | ||||||||
| Dawson Heteropolyacid | 10% H₆P₂W₁₈O₆₂·14H₂O | DCM | RT | 15-30 min | 90-95 | - | Various N-Boc-cyclosulfamides | [6] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for the rapid and complete removal of the Boc group.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triethylsilane, anisole, or water, optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
If using a scavenger, add it to the solution (e.g., 2.5-5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-50% v/v in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol offers a milder alternative to TFA, suitable for substrates with acid-sensitive functionalities.[4][5]
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane (B91453)
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Thermal Boc Deprotection in Continuous Flow
This protocol is a catalyst-free method suitable for scale-up and automation.[8][9][10]
Materials:
-
This compound derivative
-
Solvent (e.g., Methanol, Toluene)
-
Continuous flow reactor system with temperature control
Procedure:
-
Prepare a solution of the this compound derivative in the chosen solvent (e.g., 0.1 M).
-
Set up the continuous flow reactor to the desired temperature (e.g., 230-270 °C) and residence time (e.g., 30-45 minutes).
-
Pump the solution through the heated reactor.
-
Collect the output from the reactor.
-
The solvent can be removed under reduced pressure to yield the deprotected amine. Further purification may be required depending on the substrate and reaction conditions.
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Boc-Aminopiperidine in the Synthesis of Potent and Selective Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Boc-aminopiperidine is a versatile and indispensable building block in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid piperidine (B6355638) scaffold allows for the precise spatial orientation of pharmacophoric groups, while the Boc-protected amine provides a convenient handle for synthetic elaboration. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective inhibitors of Protein Kinase B (PKB/Akt), a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
The compounds described herein are ATP-competitive inhibitors, where the 4-aminopiperidine (B84694) core serves as a scaffold to present a hinge-binding moiety (a pyrrolo[2,3-d]pyrimidine) and a lipophilic group that probes a key selectivity pocket within the kinase domain.
Key Applications
The primary application of this compound in this context is as a central scaffold in the synthesis of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. These compounds have demonstrated nanomolar potency against PKB and significant selectivity over the closely related kinase PKA.[1][2][3] The strategic introduction of the 4-carboxamide functionality was found to overcome issues of rapid in vivo metabolism and poor oral bioavailability observed with earlier generation inhibitors.[1][2][3]
Signaling Pathway
The synthesized kinase inhibitors target Protein Kinase B (PKB/Akt), a central component of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[4][5][6][7] Dysregulation of this pathway is a hallmark of many cancers.[7][8] The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade.
Experimental Data
The following table summarizes the in vitro activity of a selection of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides synthesized using a this compound-derived intermediate.
| Compound ID | R Group | PKBβ IC50 (nM)[1][2] | PKA IC50 (nM)[1][2] | Selectivity (PKA/PKB)[1][2] |
| 21 | H | 18 (±3) | 250 (±42) | 14 |
| 22 | 4-F | 16 (±5) | 260 (±10) | 16 |
| 23 | 4-Cl | 8 (±2) | 150 (±30) | 19 |
| 24 | 4-Br | 10 (±1) | 130 (±20) | 13 |
| 25 | 4-Me | 14 (±2) | 230 (±50) | 16 |
| 28 | 2,4-diCl | 7 (±1) | 170 (±20) | 24 |
Experimental Protocols
A generalized synthetic workflow for the preparation of the target kinase inhibitors is presented below, followed by a detailed experimental protocol for a representative compound.
References
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Boc-Aminopiperidine in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agents
Introduction
4-Boc-aminopiperidine, a piperidine (B6355638) derivative protected with a tert-butyloxycarbonyl (Boc) group, is a cornerstone building block in modern medicinal chemistry. Its rigid cyclic structure and the presence of a modifiable amino group make it a highly valuable scaffold for the synthesis of a diverse array of therapeutic agents. The Boc protecting group allows for selective reactions at other positions of the molecule before its removal to reveal the primary amine for further functionalization. This application note provides a detailed overview of the use of this compound in the development of various drug candidates, complete with experimental protocols and quantitative data for key applications.
Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release. The 4-aminopiperidine (B84694) moiety is a common feature in many potent and selective DPP-IV inhibitors.
Signaling Pathway of DPP-IV Inhibition
Figure 1: Mechanism of DPP-IV Inhibition. DPP-IV inhibitors block the degradation of incretin hormones, leading to enhanced insulin secretion and reduced glucagon secretion, ultimately lowering blood glucose levels.
Quantitative Data: 4-Aminopiperidine-based DPP-IV Inhibitors
| Compound ID | Modification on 4-Aminopiperidine | DPP-IV IC₅₀ (µM) | Reference |
| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [1] |
| 2 | 2-benzyl-pyrrolidine derivative | 0.3 ± 0.03 | [1] |
| 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 | [1] |
| 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [1] |
| 9i | 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative | 9.25 ± 0.57 | [2] |
Experimental Protocol: Synthesis of a 4-Aminopiperidine-Derived DPP-IV Inhibitor (General Procedure)
This protocol outlines a general method for the synthesis of DPP-IV inhibitors incorporating the 4-aminopiperidine scaffold via amide coupling.
Workflow for Amide Coupling
Figure 2: General workflow for the synthesis of 4-aminopiperidine-based DPP-IV inhibitors via amide coupling.
Materials:
-
This compound
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Coupling: To a solution of the substituted carboxylic acid (1.0 eq.) in DCM, add EDC (1.2 eq.), HOBt (1.2 eq.), and DIEA (2.0 eq.). Stir the mixture at room temperature for 10 minutes. Add this compound (1.1 eq.) and continue stirring at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 eq.). Stir the mixture at room temperature for 2-4 hours.
-
Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final DPP-IV inhibitor.
Application in the Synthesis of CCR5 Antagonists for HIV Treatment
C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells. CCR5 antagonists block this interaction, thereby preventing viral entry. The 4-aminopiperidine scaffold is a key component in the development of potent CCR5 antagonists like Maraviroc.
Signaling Pathway of CCR5-Mediated HIV Entry
Figure 3: CCR5-mediated HIV-1 entry pathway. CCR5 antagonists bind to the CCR5 co-receptor, preventing its interaction with the viral envelope protein gp120 and blocking viral entry into the host cell.
Quantitative Data: 4-Aminopiperidine-based CCR5 Antagonists
| Compound ID | Modification on 4-Aminopiperidine Scaffold | Anti-HIV-1 Activity (IC₅₀, nM) | Reference |
| Sch-350634 analogue | N'-Boc-4-methyl-4-aminopiperidine derivative | Potent (specific value not provided in abstract) | [2] |
| 10h | 4-hydroxypiperidine (B117109) derivative | 11 | [3] |
| Compound 11 | Pyrazolo-piperidine derivative | 3800 (CCR5-utilizing strain) | [4] |
| Compound 3-5 | 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives | Potent (specific values not provided in abstract) | [5] |
Experimental Protocol: Synthesis of a CCR5 Antagonist Intermediate (Reductive Amination)
This protocol describes a general method for the N-alkylation of this compound via reductive amination, a key step in the synthesis of many CCR5 antagonists.
Workflow for Reductive Amination
Figure 4: General workflow for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in DCE or DCM, add the aldehyde or ketone (1.1 eq.). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.
Application in the Synthesis of Hepatitis C Virus (HCV) Inhibitors
4-Aminopiperidine derivatives have been explored as inhibitors of the Hepatitis C virus, targeting different stages of the viral life cycle. One key target is the NS5B RNA-dependent RNA polymerase, which is essential for viral replication.
Mechanism of HCV NS5B Polymerase
Figure 5: The role of HCV NS5B polymerase in viral replication. NS5B inhibitors block the synthesis of new viral RNA, thus halting viral propagation.
Quantitative Data: 4-Aminopiperidine-based HCV Inhibitors
| Compound ID | Modification on 4-Aminopiperidine Scaffold | Anti-HCV Activity (EC₅₀, µM) | Reference |
| 1 | 4-aminopiperidine derivative | 2.57 | [6] |
| 2 | 4-aminopiperidine derivative | 2.09 | [6] |
| 28 | Rhodanine analog | 7.7 | [7] |
Experimental Protocol: General Synthesis of a 4-Aminopiperidine-based HCV Inhibitor
The synthesis of these inhibitors often involves the coupling of the 4-aminopiperidine core to a heterocyclic system. The following is a generalized protocol for such a coupling reaction.
Workflow for Heterocycle Coupling
Figure 6: General workflow for the synthesis of 4-aminopiperidine-based HCV inhibitors involving coupling to a heterocyclic core.
Materials:
-
N-Boc-4-aminopiperidine
-
Halogenated heterocyclic compound (e.g., chloropyrimidine)
-
Palladium catalyst (for cross-coupling) or a base (for SNAr)
-
Solvent (e.g., DMF, Dioxane)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Acylating agent (e.g., acid chloride or carboxylic acid with coupling agents)
-
Standard work-up and purification reagents
Procedure:
-
Coupling Reaction: In a suitable solvent, react N-Boc-4-aminopiperidine with the halogenated heterocycle in the presence of a suitable catalyst (e.g., Pd(OAc)₂/BINAP for Buchwald-Hartwig amination) or a base (e.g., K₂CO₃ for SNAr). Heat the reaction as required and monitor by TLC.
-
Work-up and Purification: After completion, perform an appropriate aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Boc Deprotection: Treat the purified product with TFA in DCM or HCl in dioxane to remove the Boc protecting group.
-
Further Functionalization: The resulting free amine can be further modified, for example, by acylation with an acid chloride or a carboxylic acid using standard coupling conditions (e.g., EDC/HOBt).
-
Final Purification: Purify the final compound by column chromatography or recrystallization to obtain the desired HCV inhibitor.
This compound is an exceptionally versatile and valuable building block in medicinal chemistry. Its application spans across multiple therapeutic areas, enabling the synthesis of complex and potent drug candidates. The protocols and data presented in this application note highlight its importance in the development of DPP-IV inhibitors, CCR5 antagonists, and HCV inhibitors, demonstrating the broad utility of this scaffold in modern drug discovery. Researchers and scientists in drug development can leverage the unique properties of this compound to design and synthesize novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into polymerase-catalyzed FAD capping of hepatitis C virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 4-Boc-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed coupling reactions involving tert-butyl (piperidin-4-yl)carbamate (4-Boc-aminopiperidine). This versatile building block is a cornerstone in medicinal chemistry, facilitating the synthesis of a wide array of biologically active molecules. The protocols detailed below offer starting points for the development of novel therapeutics, including antivirals, anticancer agents, and antifungals.
Introduction
This compound is a valuable synthon in drug discovery due to the prevalence of the piperidine (B6355638) scaffold in approved pharmaceuticals. The Boc-protecting group allows for selective functionalization of the piperidine nitrogen, while the free amino group at the 4-position serves as a key handle for introducing molecular diversity through various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, enabling the construction of complex molecular architectures from this compound.
Applications in Drug Discovery
Derivatives of 4-aminopiperidine (B84694) are integral to the development of a range of therapeutic agents. The ability to readily synthesize N-aryl-4-aminopiperidines via palladium catalysis has been particularly impactful.
-
Antiviral Agents: 4-Aminopiperidine derivatives have been successfully developed as C-C chemokine receptor type 5 (CCR5) antagonists, which act as entry inhibitors for the Human Immunodeficiency Virus (HIV).[1][2][3][4] By blocking the interaction between the viral envelope protein gp120 and the host cell's CCR5 co-receptor, these compounds prevent the fusion of the viral and cellular membranes, a critical step in the viral lifecycle.
-
Anticancer Therapeutics: The 4-aminopiperidine scaffold is also found in potent inhibitors of key signaling pathways implicated in cancer. For example, derivatives have been synthesized as dual inhibitors of Smoothened (SMO) in the Hedgehog pathway and Extracellular signal-regulated kinase (ERK) in the MAPK/ERK pathway.[5][6] The simultaneous inhibition of these pathways can offer a synergistic antitumor effect. Additionally, certain 4-aminopiperidine derivatives have shown promise as anticancer agents by targeting thymidylate synthase.[7]
-
Antifungal Agents: Inspired by existing antifungal agents containing piperidine and morpholine (B109124) cores, novel 4-aminopiperidines have been synthesized and evaluated for their antifungal properties.[8] These compounds have shown activity against clinically relevant fungal strains by targeting ergosterol (B1671047) biosynthesis.[8]
-
PROTACs: The 4-aminopiperidine moiety can serve as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs).[9][][11][][13] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
Palladium-Catalyzed Coupling Reactions: Protocols and Data
The following sections provide detailed protocols and quantitative data for key palladium-catalyzed coupling reactions with this compound and its derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used for the synthesis of N-aryl-4-aminopiperidines.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP; 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-4-Boc-aminopiperidine.
Table 1: Examples of Buchwald-Hartwig Amination with this compound
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.1) | Toluene | 100 | 2 | 95 |
| Heteroaryl Chloride | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2.0) | Dioxane | 110 | 12 | 82 |
| Aryl Bromide | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.5) | DMF | 90 | 8 | 88 |
| Aryl Chloride | G3-XPhos (2) | - | K₃PO₄ (2.2) | t-AmylOH | 100 | 16 | 91 |
Suzuki Coupling
While the primary amino group of this compound is typically involved in C-N coupling, derivatives of 4-aminopiperidine can be functionalized with a halide to participate in C-C bond formation via the Suzuki coupling. For instance, N-acylated-4-halo-piperidines can be coupled with boronic acids.
Experimental Workflow: Suzuki Coupling
Caption: A generalized workflow for the Suzuki cross-coupling reaction.
General Protocol for Suzuki Coupling:
-
Reaction Setup: In a reaction vessel, combine the halogenated piperidine derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf); 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄; 2.0-3.0 eq).
-
Solvent Addition: Add a solvent mixture, typically an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (usually 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.
Table 2: Examples of Suzuki Coupling with 4-Halopiperidine Derivatives
| Halopiperidine Derivative | Boronic Acid | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-4-iodopiperidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| N-Benzoyl-4-bromopiperidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 6 | 92 |
| N-Boc-4-chloropiperidine | Thiophene-2-boronic acid | G3-SPhos (2) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 18 | 78 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, typically between a vinyl or aryl halide and a terminal alkyne. 4-Halopiperidine derivatives can be used as substrates in this reaction.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a Schlenk flask, add the 4-halopiperidine derivative (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Table 3: Examples of Sonogashira Coupling with 4-Halopiperidine Derivatives
| Halopiperidine Derivative | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-4-iodopiperidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT | 6 | 90 |
| N-Cbz-4-bromopiperidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2.5) | DMF | 50 | 12 | 83 |
| N-Ac-4-iodopiperidine | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Et₃N (2.2) | Acetonitrile | 40 | 8 | 88 |
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction can be applied to 4-vinyl or 4-halopiperidine derivatives.
General Protocol for Heck Coupling:
-
Reaction Setup: Combine the piperidine derivative (halide or vinyl, 1.0 eq), the coupling partner (alkene or aryl halide, 1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a phosphine ligand (if necessary, e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.5 eq) in a reaction vessel.
-
Solvent Addition: Add a polar aprotic solvent such as DMF, acetonitrile, or NMP.
-
Reaction: Heat the mixture to 80-140 °C and stir for several hours to 2 days.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by flash chromatography.
Table 4: Examples of Heck Coupling with Piperidine Derivatives
| Piperidine Derivative | Coupling Partner | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-4-vinylpiperidine | Iodobenzene | Pd(OAc)₂ (3) | Et₃N (2.0) | DMF | 100 | 16 | 75 |
| N-Boc-4-iodopiperidine | Styrene | PdCl₂(PPh₃)₂ (5) | NaOAc (2.2) | Acetonitrile | 80 | 24 | 68 |
| N-Boc-4-vinylpiperidine | 4-Bromobenzonitrile | Pd(OAc)₂ (2) + P(o-tolyl)₃ (4) | K₂CO₃ (2.5) | NMP | 120 | 12 | 81 |
Signaling Pathway Visualization
The therapeutic effects of N-aryl-4-aminopiperidine derivatives often stem from their ability to modulate specific signaling pathways.
HIV Entry and CCR5 Antagonism
Caption: Inhibition of HIV entry by CCR5 antagonists synthesized from 4-aminopiperidine.
Dual Inhibition of Hedgehog and MAPK/ERK Pathways
Caption: Synergistic anticancer effect via dual inhibition of SMO and ERK.
Conclusion
Palladium-catalyzed coupling reactions are indispensable tools for the functionalization of this compound, providing efficient routes to a diverse range of N-aryl and C-substituted piperidine derivatives. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. The continued exploration of these and other coupling methodologies will undoubtedly lead to the discovery of new and improved drug candidates based on this privileged scaffold.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Piperidines from 4-Boc-Aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted piperidines, utilizing the versatile starting material, 4-Boc-aminopiperidine. The piperidine (B6355638) moiety is a crucial scaffold in medicinal chemistry, and the methods outlined herein offer robust and adaptable strategies for the generation of novel derivatives for drug discovery and development.
Introduction
The piperidine ring is a privileged structure found in numerous FDA-approved drugs and biologically active natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component for molecular design. This compound is a commercially available and versatile building block that allows for selective functionalization at the piperidine nitrogen (N1) and the 4-amino group. This document details three key synthetic transformations for elaborating the this compound core: N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination.
Synthetic Strategies Overview
The primary strategies for the derivatization of this compound are illustrated below. These methods provide access to a wide array of N-substituted piperidines with varying electronic and steric properties.
Caption: Overview of synthetic routes from this compound.
Experimental Protocols
General N-Alkylation of this compound
This protocol describes the direct alkylation of the piperidine nitrogen using an alkyl halide in the presence of a base.
Experimental Workflow:
Caption: Workflow for the N-Alkylation of this compound.
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or DMF (0.1-0.5 M), add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq.).
-
Add the desired alkyl halide (1.0-1.2 eq.) to the mixture. For less reactive halides, a catalytic amount of sodium iodide or potassium iodide can be added.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Quantitative Data Summary:
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | RT | 6 | 92 |
| Ethyl bromoacetate | DIPEA | DMF | 50 | 12 | 85 |
| 1-bromobutane | Cs₂CO₃ | ACN | 60 | 18 | 88 |
| Methyl(2R)-2-[(trifluoromethanesulfonyl)oxy]propanoate | TEA | DCM | -50 to RT | 4 | 74[1] |
Reductive Amination with Aldehydes and Ketones
This method allows for the introduction of a wide range of substituents via the reaction of this compound with a carbonyl compound, followed by in-situ reduction of the resulting iminium ion.
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) (0.1-0.5 M), add the aldehyde or ketone (1.0-1.2 eq.).
-
Optionally, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | 95 |
| Acetone | NaBH(OAc)₃ | DCM | RT | 12 | 89 |
| Cyclohexanone | NaBH₃CN | MeOH | RT | 8 | 91 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | RT | 6 | 93 |
Buchwald-Hartwig Amination for N-Arylation
This palladium-catalyzed cross-coupling reaction enables the formation of N-aryl piperidines, which are important pharmacophores.[2]
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol:
-
In an oven-dried Schlenk tube or sealed vial, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent such as toluene or 1,4-dioxane (B91453) (0.1-0.5 M).
-
Heat the reaction mixture to 80-120 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 88 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 82 |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
| 4-Iodoanisole | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | 100 | 6 | 90 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium triacetoxyborohydride can release acetic acid upon contact with moisture.
-
Alkyl halides and aryl halides can be toxic and should be handled with care.
Conclusion
The protocols described in these application notes provide a robust foundation for the synthesis of a wide variety of substituted piperidines from this compound. These methods are scalable and tolerant of a range of functional groups, making them highly valuable for applications in medicinal chemistry and drug discovery. The provided data and workflows serve as a guide for researchers to develop novel piperidine-based compounds with potential therapeutic applications.
References
Application Notes and Protocols: The Use of 4-Boc-aminopiperidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low molecular weight fragments (typically < 300 Da) for weak but high-quality interactions with biological targets.[1] Three-dimensional (3D) fragments are increasingly sought after to explore new chemical space beyond traditional flat aromatic compounds. The saturated heterocyclic scaffold of 4-Boc-aminopiperidine makes it an exemplary 3D fragment. Its conformational rigidity, well-defined vectors for chemical elaboration, and favorable physicochemical properties position it as a valuable component of fragment libraries.[2][3][4]
The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for controlled, selective reactions at the piperidine (B6355638) nitrogen, making it an ideal starting point for hit-to-lead optimization.[5] This document provides detailed application notes and protocols for the utilization of the this compound scaffold in a typical FBDD campaign.
Physicochemical Properties of this compound
Adhering to the "Rule of Three," this compound is an ideal fragment for screening libraries. Its properties are summarized below.
| Property | Value | Method |
| Molecular Weight (MW) | 200.28 g/mol | Calculated[6][7] |
| cLogP | 0.7 | Calculated[6] |
| Hydrogen Bond Donors (HBD) | 1 | Calculated |
| Hydrogen Bond Acceptors (HBA) | 3 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Polar Surface Area (PSA) | 55.6 Ų | Calculated[6] |
| Table 1: Physicochemical properties of this compound. |
FBDD Workflow Using this compound
A typical FBDD campaign involves a series of stages, from initial screening to identify weak-binding fragments to the development of potent lead compounds. The workflow below illustrates the integration of the this compound scaffold into this process.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign involving a this compound-containing fragment library are provided below. For this hypothetical case study, we will consider Protein Kinase X (PKX) as the target.
Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time without the need for labels.[8][9]
Objective: To identify fragments from the library that bind to the immobilized PKX target.
Methodology:
-
Protein Immobilization:
-
Activate the carboxyl groups on a CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein, PKX (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0), over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to serve as a negative control.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO.
-
Dilute the fragments to a final concentration of 200 µM in running buffer (e.g., HBS-EP buffer) with a final DMSO concentration of ≤1%.
-
Inject the fragment solutions over the immobilized PKX and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the sensor surface between fragment injections with a pulse of an appropriate regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fragments that show a specific binding response significantly above the baseline noise are considered primary hits.
-
Hit Validation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool in FBDD for validating hits and providing information about the binding site.[10] Ligand-observe NMR techniques like Saturation Transfer Difference (STD) are particularly useful for detecting weak binders.
Objective: To confirm the binding of primary hits to PKX in solution.
Methodology:
-
Sample Preparation:
-
Prepare a solution of PKX (e.g., 10-20 µM) in a suitable deuterated NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, 150 mM NaCl, 10% D₂O).
-
Prepare a stock solution of the hit fragment (e.g., this compound) in the same deuterated buffer.
-
Add the fragment to the protein solution to a final concentration of 1 mM.
-
-
STD NMR Experiment:
-
Acquire a 1D proton NMR spectrum of the fragment in the presence of the protein.
-
Acquire an STD NMR spectrum with on-resonance saturation of protein resonances (e.g., at -1 ppm) and off-resonance saturation as a reference (e.g., at 30 ppm).
-
The STD experiment selectively saturates the protein. This saturation is transferred to a binding ligand via the nuclear Overhauser effect (NOE).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The presence of signals in the resulting difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information on which protons of the fragment are in closest proximity to the protein surface.
-
Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[11]
Objective: To determine the three-dimensional structure of the PKX-fragment complex.
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Grow crystals of apo-PKX under previously established conditions. Prepare a soaking solution containing the fragment (e.g., 1-10 mM this compound) in a cryoprotectant-containing mother liquor. Transfer the apo-crystals to the soaking solution for a period ranging from minutes to hours.
-
Co-crystallization: Mix the purified PKX protein with a molar excess of the fragment prior to setting up crystallization trials. Screen a range of crystallization conditions.
-
-
Data Collection:
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.
-
Refine the structure of the protein-fragment complex. The resulting model will reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and PKX.
-
Data Presentation: Hypothetical Screening Results
The following table presents hypothetical quantitative data for a set of fragments, including this compound, screened against Protein Kinase X (PKX).
| Fragment ID | Structure | MW ( g/mol ) | SPR Response (RU) | KD (µM, SPR) | Ligand Efficiency (LE) |
| Frag-001 | This compound | 200.28 | 45 | 850 | 0.32 |
| Frag-002 | Indole | 117.15 | 25 | >2000 | <0.25 |
| Frag-003 | 3-aminopyridine | 94.11 | 30 | 1500 | 0.30 |
| Frag-004 | Tetrahydrofuran-3-amine | 87.12 | 15 | >2000 | <0.25 |
| Frag-005 | N-Boc-pyrrolidin-3-amine | 186.25 | 40 | 980 | 0.31 |
| Table 2: Hypothetical screening and binding affinity data for a fragment library against PKX. Ligand Efficiency (LE) is calculated as -RTln(KD)/N, where N is the number of heavy atoms. |
In this hypothetical scenario, this compound (Frag-001) is identified as a promising hit due to its clear binding signal and superior ligand efficiency, indicating a high quality of interaction per atom.
Hit-to-Lead Optimization from the this compound Scaffold
Once a fragment hit like this compound is validated and its binding mode is determined, the next crucial phase is to elaborate the fragment into a more potent, selective, and drug-like lead compound. The Boc group and the piperidine ring provide synthetic handles for this optimization.
The primary amino group and the piperidine ring nitrogen (after Boc deprotection) serve as key points for chemical modification. For instance, in the discovery of Hepatitis C Virus (HCV) assembly inhibitors, a 4-aminopiperidine scaffold was elaborated through reductive amination and other coupling reactions to yield potent compounds.[12][13] Similarly, in the development of Akt kinase inhibitors, the 4-aminopiperidine core was functionalized to achieve nanomolar potency.
Application in a Biological Context: Kinase Inhibition
Many kinase inhibitors incorporate a piperidine moiety. If PKX were a kinase, the this compound fragment could bind in the ATP-binding site, with the amino group forming a key hydrogen bond with the hinge region of the kinase. The subsequent hit-to-lead optimization would focus on growing the fragment into adjacent hydrophobic pockets to increase potency and selectivity.
Conclusion
This compound is a highly valuable 3D fragment for FBDD campaigns. Its adherence to the "Rule of Three," coupled with the synthetic tractability afforded by the Boc-protecting group, makes it an excellent starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively incorporate this and similar saturated heterocyclic fragments into their drug discovery efforts, from initial hit identification to the generation of potent, optimized lead compounds.
References
- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 2. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]
- 3. Design, modular synthesis and screening of 58 shape-diverse 3-D fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Boc-aminopiperidine Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 4-Boc-aminopiperidine. The following sections are designed to address specific issues encountered during synthesis and purification, offering potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reductive amination reaction of this compound with an aldehyde/ketone is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields in reductive amination are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Reagent Quality: Ensure the purity of your starting materials, including this compound, the carbonyl compound, and the reducing agent. Impurities can lead to side reactions and lower the yield.[1][2]
-
Reducing Agent: The choice and amount of the reducing agent are critical. Sodium triacetoxyborohydride (B8407120) (STAB) is often a good choice for its mildness and selectivity.[3] If using other borohydrides like sodium cyanoborohydride (NaBH₃CN), ensure the pH is appropriately controlled to prevent the formation of toxic hydrogen cyanide gas. Consider screening different reducing agents.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of byproducts.[2] However, some reactions may require heating to proceed at a reasonable rate.[3]
-
Solvent: The choice of solvent can influence the reaction rate and solubility of reactants. Dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are commonly used.[3] Screen a variety of solvents if solubility is an issue.[1]
-
Stoichiometry: The stoichiometry of the reactants should be carefully controlled. An excess of the carbonyl compound or the reducing agent might be necessary, but a large excess can lead to side reactions.[2]
-
-
Iminium Ion Formation: The formation of the intermediate iminium ion can be slow. The addition of a mild acid catalyst, such as acetic acid, can facilitate this step.[3]
-
Side Reactions: Be aware of potential side reactions, such as the formation of enamines or over-alkylation.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help to identify the optimal reaction time and minimize byproduct formation.[1]
Q2: I am observing the formation of multiple side products in my reaction. How can I identify and minimize them?
A2: The formation of multiple side products is a frequent challenge. Identifying these byproducts and understanding their formation mechanism is key to optimizing your reaction.
Strategies for Minimization:
-
Protecting Groups: If your starting materials contain other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.[1] The Boc group on the piperidine (B6355638) nitrogen is one such example.
-
Selective Reagents: Employ milder and more selective reagents. For instance, using STAB for reductive amination is generally more selective than stronger reducing agents.[1]
-
Reaction Monitoring: Closely monitor the reaction progress. Over-running the reaction can lead to the decomposition of the desired product or the formation of more byproducts.[1]
-
Order of Addition: The order in which reagents are added can influence the reaction pathway. Experiment with different addition orders to see if it impacts the product distribution.[2]
-
Purification: If side products are unavoidable, focus on optimizing the purification method. Techniques like column chromatography, recrystallization, or preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the desired product.[1]
Q3: The Boc-protection of 4-aminopiperidine (B84694) is incomplete, leading to a mixture of protected and unprotected starting material. How can I drive the reaction to completion?
A3: Incomplete Boc-protection can be addressed by carefully controlling the reaction parameters.
Optimization Strategies:
-
Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Base: The choice and amount of base are crucial. Triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the acid formed during the reaction. Ensure the base is added in at least a stoichiometric amount.
-
Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), THF, or acetonitrile (B52724) are suitable for this reaction. Ensure your starting material is fully dissolved.
-
Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but be cautious of potential side reactions.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed. A typical reaction time is 8-12 hours.[4]
Q4: I am struggling with the purification of my this compound derivative. What are some effective purification strategies?
A4: Purification can be challenging due to the polar nature of the amino group and potential co-elution of impurities.
Purification Techniques:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[4] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC is a powerful technique.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different synthetic routes involving this compound and its derivatives, based on literature data.
| Reaction Type | Starting Materials | Reagents & Conditions | Yield | Reference |
| Reductive Amination | 4-amino-1-Boc-piperidine, 2-phenyl acetaldehyde | NaBH(OAc)₃, DCE, RT, overnight | Not specified | [3] |
| Boc-protection | 4-piperidinecarboxamide, (Boc)₂O | Triethylamine, Distilled Water, 20-25°C, 8-10h | High (implied) | [4] |
| Debenzylation | tert-butyl (1-benzylpiperidin-4-yl)carbamate | 10% Pd/C, H₂, Methanol, 12h | 99% | [5] |
| Catalytic Hydrogenation | Imine intermediate | 5% Pd/C, H₂ (0.8-1.0 MPa), Methanol, 60°C, 5h | 90.2% | [6] |
| Catalytic Hydrogenation | Imine intermediate | 10% Pd/C, H₂ (0.8-1.0 MPa), Methanol, 70°C, 4h | 90.7% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination [3]
-
Dissolve the amine (1 equivalent) in dichloroethane (DCE).
-
Add the aldehyde or ketone (1-2 equivalents).
-
Add sodium triacetoxyborohydride (STAB) (1.5-2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc-Protection of an Amine [4]
-
Dissolve the amine (1 equivalent) in a suitable solvent (e.g., DCM, THF).
-
Add a base, such as triethylamine (1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product as needed.
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: The general reaction pathway for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 6. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Boc-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(tert-butoxycarbonylamino)piperidine (4-Boc-aminopiperidine). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific side reactions and experimental challenges in a question-and-answer format.
Route 1: Direct Boc Protection of 4-Aminopiperidine (B84694)
The direct protection of the exocyclic amino group of 4-aminopiperidine is a common synthetic route. However, the presence of two secondary amino groups can lead to undesired side products.
Question 1: I am getting a significant amount of a higher molecular weight byproduct in my reaction. What is it and how can I avoid it?
Answer: The most common side reaction in the direct Boc protection of 4-aminopiperidine is the formation of the di-Boc protected product, 1,4-di(tert-butoxycarbonyl)aminopiperidine. This occurs because both the exocyclic and the endocyclic secondary amines can react with the Boc anhydride.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Using a slight excess (1.05-1.1 equivalents) is often recommended to ensure full conversion of the starting material, but a large excess will favor the formation of the di-Boc product.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the solution of 4-aminopiperidine at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.
-
pH Control: Maintaining a slightly basic pH can help to favor the mono-Boc protection. The exocyclic amine is generally more nucleophilic than the endocyclic amine.
-
Purification: If di-Boc formation is unavoidable, the desired mono-Boc product can typically be separated by column chromatography on silica (B1680970) gel.
Question 2: My reaction is very slow or incomplete. How can I improve the reaction rate and yield?
Answer: A sluggish or incomplete reaction can be due to several factors, including the reactivity of the amine, solvent choice, and temperature.
Troubleshooting Strategies:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. For less reactive amines, polar aprotic solvents like dimethylformamide (DMF) can be beneficial.
-
Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can increase the reaction rate. However, be cautious as excessive heat can lead to the decomposition of (Boc)₂O.
-
Catalyst: While not always necessary, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, especially for less nucleophilic amines.
Route 2: Synthesis via Curtius Rearrangement
This route involves the conversion of a carboxylic acid precursor to an acyl azide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped to form the Boc-protected amine.
Question 3: I am observing byproducts other than my desired this compound. What are the likely side reactions?
Answer: The key intermediate in the Curtius rearrangement is a highly reactive isocyanate. This intermediate can be trapped by various nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts.
Common Side Reactions and Solutions:
-
Urea (B33335) Formation: If trace amounts of water are present, the isocyanate can hydrolyze to a carbamic acid, which then decarboxylates to the free amine. This free amine can then react with another molecule of the isocyanate to form a symmetric urea byproduct.
-
Solution: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
-
Carbamate (B1207046) Formation: If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate to form a carbamate byproduct.
-
Solution: Use a non-alcoholic solvent like toluene (B28343) or dioxane. If the goal is to form a different carbamate, then the corresponding alcohol is used as the trapping agent.
-
Route 3: Debenzylation of N-Benzyl-4-(Boc-amino)piperidine
This route involves the removal of a benzyl (B1604629) protecting group from the piperidine (B6355638) nitrogen, typically after the exocyclic amine has been protected with a Boc group.
Question 4: My debenzylation reaction is incomplete, and I still have starting material remaining. How can I drive the reaction to completion?
Answer: Incomplete debenzylation is a common issue and can be caused by catalyst deactivation, insufficient hydrogen source, or unfavorable reaction conditions.
Troubleshooting Strategies:
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a common catalyst. If the reaction is sluggish, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also improve the reaction rate.
-
Hydrogen Source:
-
Hydrogen Gas: Ensure a proper hydrogen atmosphere is maintained (e.g., using a hydrogen balloon or a Parr hydrogenator). Ensure adequate stirring to facilitate gas-liquid mass transfer.
-
Catalytic Transfer Hydrogenation: Ammonium (B1175870) formate (B1220265) is an effective hydrogen donor for catalytic transfer hydrogenation and can sometimes be more efficient than hydrogen gas.[1] Use a significant excess of ammonium formate (e.g., 5 equivalents).
-
-
Solvent: Methanol (B129727) or ethanol (B145695) are common solvents for hydrogenation.
-
Temperature: Gently heating the reaction (e.g., to reflux when using ammonium formate) can accelerate the debenzylation.
-
Acid Catalysis: The addition of a catalytic amount of acid, such as acetic acid, can sometimes facilitate the debenzylation reaction.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 4-Aminopiperidine
This protocol aims to maximize the yield of the mono-Boc protected product while minimizing the formation of the di-Boc byproduct.
Materials:
-
4-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.05 eq) in dichloromethane.
-
Add the (Boc)₂O solution dropwise to the stirred 4-aminopiperidine solution over a period of 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to isolate this compound.
Protocol 2: Catalytic Transfer Hydrogenation for N-Debenzylation
This protocol describes the removal of an N-benzyl group using ammonium formate as the hydrogen source.[1]
Materials:
-
N-Benzyl-4-(Boc-amino)piperidine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
To a solution of N-benzyl-4-(Boc-amino)piperidine (1.0 eq) in methanol, add 10% Pd/C (10-20 wt%).
-
Add ammonium formate (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Data Presentation
Table 1: Troubleshooting Common Side Reactions in this compound Synthesis
| Synthetic Route | Common Side Reaction/Issue | Cause | Troubleshooting/Prevention |
| Direct Boc Protection | Formation of di-Boc byproduct | Reaction of both secondary amines with (Boc)₂O | Control stoichiometry of (Boc)₂O, slow addition at low temperature, pH control. |
| Slow or incomplete reaction | Low nucleophilicity of amine, poor solvent, low temperature | Use polar aprotic solvent (DMF), gentle heating, add catalytic DMAP. | |
| Curtius Rearrangement | Urea byproduct formation | Reaction of isocyanate intermediate with amine (from hydrolysis of isocyanate) | Strict anhydrous conditions. |
| Carbamate byproduct formation | Reaction of isocyanate intermediate with alcohol solvent/impurity | Use non-alcoholic solvents (e.g., toluene). | |
| N-Debenzylation | Incomplete reaction | Inactive catalyst, insufficient hydrogen source | Use fresh/more active catalyst (Pd(OH)₂/C), increase catalyst loading, ensure adequate hydrogen supply (gas or transfer agent). |
| Starting material remains | Poor reaction conditions | Increase temperature, add catalytic acid. |
Visualizations
References
Technical Support Center: Optimizing Boc Deprotection of 4-Boc-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of 4-Boc-aminopiperidine.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Boc deprotection reaction is incomplete, and I still see starting material. What should I do?
A1: Incomplete deprotection is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low. For trifluoroacetic acid (TFA), a common starting point is 25-50% in dichloromethane (B109758) (DCM). For hydrogen chloride (HCl) in dioxane, a 4M solution is standard.[1] If you are using a more dilute solution, consider increasing the concentration.
-
Inadequate Reaction Time: Deprotection is a kinetic process. While many reactions are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[2] It is crucial to monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.
-
Low Temperature: Most Boc deprotections are performed at room temperature.[1] If you are running the reaction at a lower temperature (e.g., 0 °C), allowing it to warm to room temperature may be necessary for completion.
-
Moisture: Water in the reaction can hydrolyze the acid and reduce its effectiveness. Ensure you are using anhydrous solvents and reagents.
Q2: I'm observing unexpected side products in my reaction. What are the likely causes and how can I prevent them?
A2: Side product formation often arises from the reactive tert-butyl cation generated during the deprotection.
-
Alkylation: The tert-butyl cation is an electrophile that can alkylate nucleophilic sites on your molecule or in the reaction mixture. This is particularly problematic for electron-rich aromatic rings, thiols, and other sensitive functional groups.[3]
-
Solution - Use of Scavengers: To prevent alkylation, it is highly recommended to add a "scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), anisole, or thioanisole.[3] These compounds will trap the tert-butyl cation, preventing it from reacting with your desired product. A typical concentration for scavengers is 2.5-5% (v/v).
Q3: My purified product is an oil instead of a solid. How can I improve its isolation?
A3: The salt form of the deprotected amine can influence its physical properties.
-
TFA Salts: Trifluoroacetate (TFA) salts are often oils and can be difficult to handle.
-
HCl Salts: Hydrochloride (HCl) salts are more likely to be crystalline solids. Switching to an HCl-based deprotection method (e.g., 4M HCl in dioxane) may yield a solid product that can be easily isolated by filtration. Many researchers prefer 4M HCl in dioxane for this reason.
-
Precipitation: After concentrating the reaction mixture, try triturating the residue with a non-polar solvent like diethyl ether. This can often induce precipitation of the desired salt.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection of this compound?
A1: The most common and effective reagents are strong acids. These include:
-
Trifluoroacetic Acid (TFA): Typically used as a 20-50% solution in dichloromethane (DCM).[1]
-
Hydrogen Chloride (HCl): Commonly used as a 4M solution in 1,4-dioxane (B91453).[4][5][6]
Q2: How do I choose between TFA and HCl for my deprotection?
A2: The choice depends on your specific needs:
-
TFA is a very strong acid and often provides rapid deprotection. However, the resulting TFA salt can be difficult to remove and may result in an oily product.
-
HCl in dioxane is also a strong acid but is often considered slightly milder than TFA. It has the advantage of typically forming a crystalline hydrochloride salt that is easier to isolate.[7]
Q3: Can I perform the deprotection without a strong acid if my molecule has other acid-sensitive groups?
A3: Yes, there are alternative, milder methods, although they may require more optimization:
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) in DCM can selectively remove Boc groups.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling solvent like dioxane or toluene (B28343) can effect deprotection without any acid, though this may require high temperatures.
-
Trimethylsilyl Iodide (TMSI): This reagent can be used for Boc deprotection under neutral conditions.
Q4: How can I monitor the progress of my deprotection reaction?
A4: The most common methods for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): A simple and quick way to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine will have a different Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the masses of the starting material and product, as well as any side products.[1][2]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of aminopiperidine derivatives based on literature examples. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Reagent System | Solvent | Concentration | Temperature | Time | Typical Yield | Notes |
| TFA / DCM | Dichloromethane | 20-50% TFA (v/v) | Room Temp. | 30 min - 2 h | >90% | Scavengers (e.g., TIS) are recommended. Product is the TFA salt.[1][8] |
| 4M HCl in Dioxane | 1,4-Dioxane | 4M | Room Temp. | 30 min - 16 h | >95% | Often yields a crystalline HCl salt.[4][5][7] |
| Conc. HCl / MeOH | Methanol | N/A | Room Temp. | 2 h | High | An alternative to HCl in dioxane. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol describes a general procedure for the deprotection of this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
(Optional) Add triisopropylsilane (2.5-5% v/v) to the stirred solution.
-
Slowly add trifluoroacetic acid (to a final concentration of 20-50% v/v) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol provides a method for Boc deprotection using a solution of hydrogen chloride in 1,4-dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or suspend it directly in the HCl/dioxane solution in a round-bottom flask.
-
To the stirred solution or suspension, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[4][7]
-
Upon completion, a precipitate of the hydrochloride salt may form.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to ensure complete precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-aminopiperidine (B84694) dihydrochloride.
Visualizations
Caption: A general experimental workflow for the Boc deprotection of this compound.
Caption: A decision tree for troubleshooting common issues in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Purification of 4-Boc-aminopiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Boc-aminopiperidine from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated impurities?
A1: The most common synthetic routes include:
-
Reductive amination of N-Boc-4-piperidone: This can lead to impurities such as unreacted N-Boc-4-piperidone and the over-alkylation product, a tertiary amine. Another potential byproduct is the corresponding 4-hydroxypiperidine (B117109) derivative from the reduction of the ketone starting material.
-
Hydrogenolysis of a benzyl-protected precursor (e.g., tert-butyl (1-benzylpiperidin-4-yl)carbamate): Incomplete debenzylation is a common issue, resulting in the presence of the starting material or other benzyl-containing byproducts.[1][2]
-
Reaction of N-benzyl-4-piperidone with tert-butyl carbamate (B1207046) followed by hydrogenation: This route may have residual N-benzyl-4-piperidone or imine intermediate if the reactions are not driven to completion.[3]
Q2: What are the typical physical properties of this compound?
A2: this compound is typically an off-white to white crystalline solid.[2] Its melting point is reported to be in the range of 162-166 °C.[2][4][5] It is soluble in methanol (B129727) and chloroform.[5][6]
Q3: Is the Boc protecting group stable during the work-up and purification of this compound?
A3: The Boc group is sensitive to strong acidic conditions.[] During aqueous work-up, mild acidic washes (e.g., with dilute citric acid or saturated ammonium (B1175870) chloride) are generally well-tolerated and can be used to remove basic impurities. However, exposure to strong acids like concentrated HCl or TFA will lead to the cleavage of the Boc group.[8][9] It is advisable to perform any acidic washes at low temperatures and for a short duration.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification. This compound and its common byproducts can be visualized on a TLC plate using a variety of staining agents. Since the product is an amine, it can be visualized with ninhydrin (B49086) stain (primary amines give a colored spot) or a general stain like potassium permanganate.[10] If aromatic impurities are present, a UV lamp can be used for visualization.[11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The product oils out and does not crystallize.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can significantly inhibit crystallization. Try to further purify the oil by column chromatography to remove contaminants. Even small amounts of residual solvent or starting materials can prevent solidification. |
| Inappropriate Solvent System | The chosen solvent system may not be suitable for crystallization. Experiment with different solvents or solvent mixtures. Good starting points for recrystallization of this compound include acetone (B3395972)/petroleum ether or n-heptane.[3][12] |
| Supersaturation Not Achieved | The solution may not be sufficiently concentrated. Carefully evaporate some of the solvent and attempt to induce crystallization again by cooling or scratching the inside of the flask with a glass rod. |
| Product is Hygroscopic | The product may be absorbing moisture from the air, which can prevent crystallization. Ensure all solvents are dry and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Seeding Issues | If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[14] |
Issue 2: Low yield after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Product Lost in Mother Liquor | A significant amount of the product may remain dissolved in the crystallization solvent. Concentrate the mother liquor and attempt a second crystallization or purify the residue by column chromatography. |
| Improper Column Chromatography Technique | The chosen eluent system may be too polar, causing the product to elute too quickly with impurities. Optimize the eluent system using TLC. A gradient elution from a less polar to a more polar solvent system can improve separation. |
| Adsorption onto Silica (B1680970) Gel | Amines can sometimes strongly adsorb to silica gel, leading to poor recovery. To mitigate this, the silica gel can be pre-treated with a small amount of a basic modifier like triethylamine (B128534) in the eluent. |
| Partial Deprotection | If the work-up or purification conditions were too acidic, some of the Boc group may have been cleaved, leading to the formation of the more water-soluble 4-aminopiperidine, which would be lost in the aqueous phase during extraction. |
Issue 3: Persistent impurities are observed in the final product.
Possible Causes & Solutions:
| Impurity | Identification & Removal Strategy |
| Unreacted N-Boc-4-piperidone | This ketone is less polar than the desired amine product. It can be separated by silica gel column chromatography using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). |
| N-benzyl-containing impurities | These are typically less polar than this compound and can be effectively removed by silica gel column chromatography.[1] Their presence can be easily detected by ¹H NMR spectroscopy due to the characteristic aromatic proton signals. |
| Over-alkylated tertiary amine | This byproduct is generally less polar than the secondary amine product. Careful optimization of the eluent system for column chromatography is necessary for separation. |
| 4-hydroxypiperidine byproduct | This alcohol is more polar than the desired amine. It can be separated by column chromatography using a more polar eluent system. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield | Typical Purity (by GC/HPLC) | Advantages | Disadvantages |
| Crystallization | 85-95% | >99%[3] | High purity, scalable, cost-effective. | Can be time-consuming, potential for product loss in mother liquor, may not remove all impurities. |
| Silica Gel Column Chromatography | 90-99%[1] | >98% | Effective for removing a wide range of impurities, applicable to oily products. | Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate. The optimal eluent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetone or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. A patent describes obtaining a white solid product by adding n-heptane to the crude product and pulping.[3]
Visualizations
References
- 1. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 3. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]
- 4. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc [chemsrc.com]
- 5. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 6. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
preventing di-substitution in 4-Boc-aminopiperidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Boc-aminopiperidine. Our goal is to help you prevent di-substitution and other unwanted side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types where di-substitution at the 4-amino group of this compound is a significant concern?
A1: Di-substitution is a common challenge in several key reactions involving the primary amino group at the 4-position of the piperidine (B6355638) ring. The most notable examples include:
-
N-Alkylation: Reaction of the primary amine with alkyl halides can lead to the formation of a tertiary amine through over-alkylation.
-
Reductive Amination: The secondary amine product formed can react further with another equivalent of the aldehyde or ketone, resulting in a tertiary amine byproduct.[1]
-
Buchwald-Hartwig Amination: The desired mono-arylated product can undergo a second N-arylation, leading to a diarylated piperidine impurity.[1]
Q2: How does the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen help in controlling reactivity?
A2: The Boc protecting group is crucial for preventing unwanted reactions at the piperidine ring nitrogen. By sterically and electronically shielding the ring nitrogen, it ensures that functionalization occurs selectively at the 4-amino group. This is essential for achieving the desired product in reactions like N-alkylation, reductive amination, and cross-coupling reactions.[1][2][3]
Q3: What is the fundamental principle behind using stoichiometry to control di-substitution?
A3: Stoichiometry is a critical factor in minimizing di-substitution. By carefully controlling the molar ratios of your reactants, you can influence the reaction pathway. For instance, using a slight excess of this compound can help to ensure that the electrophile (e.g., aryl halide in a Buchwald-Hartwig reaction) is consumed before it can react with the mono-substituted product.[1] Conversely, in some cases, a slight excess of the other reactant (like an aniline (B41778) in reductive amination) can drive the reaction towards the desired secondary amine.[1]
Troubleshooting Guides
Issue 1: Formation of a Di-arylated Byproduct in Buchwald-Hartwig Amination
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the mass of the desired product plus the mass of the aryl group minus a proton.
-
TLC or LC-MS analysis indicates a less polar byproduct than the desired mono-arylated product.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry: The mono-arylated product competes with the starting material for the palladium catalyst. | Use a slight excess (1.1-1.2 equivalents) of this compound to ensure the aryl halide is consumed before significant diarylation occurs.[1] |
| High Reaction Temperature: Elevated temperatures can sometimes favor the second arylation step. | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress closely.[1] |
| Inappropriate Ligand Choice: The ligand can influence the steric environment around the palladium center. | Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos. The steric hindrance can disfavor the coupling of the bulkier secondary amine product.[1] |
| Base Strength: A very strong base may contribute to side reactions. | If possible, use a weaker base that is still capable of deprotonating the amine effectively.[1] |
Issue 2: Over-alkylation leading to a Tertiary Amine in Reductive Amination
Symptoms:
-
NMR analysis shows the disappearance of the N-H proton signal of the desired secondary amine and the appearance of new signals corresponding to an additional alkyl group.
-
The product mixture contains a significant amount of a higher molecular weight species, as detected by MS.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Uncontrolled Addition of Reducing Agent: A high concentration of the reducing agent can accelerate the reduction of the imine intermediate and the subsequent reaction of the product amine. | Add the reducing agent portion-wise to maintain a low concentration and control the reaction rate.[1] |
| Suboptimal Stoichiometry: An excess of the ketone or aldehyde starting material can drive the reaction towards the tertiary amine. | Use a slight excess of the amine component to favor the formation of the desired secondary amine.[1] |
| Incomplete Imine Formation: If the reducing agent is added before the imine is fully formed, it can lead to side reactions, including the reduction of the starting ketone. | Ensure that the reaction conditions favor imine formation before introducing the reducing agent. This can be achieved by allowing the amine and carbonyl compound to stir together for a period before adding the reducing agent. |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Diarylation
This protocol is designed to favor the formation of the mono-arylated product while minimizing the diarylated byproduct.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous toluene (B28343) and stir for a few minutes to allow for catalyst activation.
-
Add the base, followed by the this compound (1.1 equivalents) and the aryl halide (1.0 equivalent).
-
Heat the reaction mixture to the lowest effective temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Controlled Reductive Amination to Prevent Over-alkylation
This protocol aims to maximize the yield of the secondary amine product by controlling the reaction conditions.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) - STAB)[4]
-
Anhydrous solvent (e.g., dichloromethane (B109758) - DCM or dichloroethane - DCE)[4]
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Dissolve the this compound (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent in a reaction vessel.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions over 30-60 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.
Visual Guides
Caption: Buchwald-Hartwig amination pathway and the side reaction leading to di-substitution.
Caption: Workflow for controlled reductive amination to prevent di-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling Up 4-Boc-aminopiperidine Synthesis
Welcome to the technical support center for the synthesis of 4-Boc-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial routes for synthesizing this compound?
A1: The most prevalent industrial synthesis routes for this compound typically start from readily available and cost-effective materials. Key strategies include:
-
Reductive amination of N-Boc-4-piperidone: This is a widely used method due to the commercial availability of the starting piperidone. Various ammonia (B1221849) sources and reducing agents can be employed.
-
Catalytic hydrogenation of a protected imine precursor: This route often involves the synthesis of an imine from a precursor like N-benzyl-4-piperidone, followed by hydrogenation which can also deprotect a benzyl (B1604629) group in the process.[1]
-
Synthesis from 4-aminopiperidine (B84694): While a straightforward approach involving the protection of the amino group with a Boc-anhydride, the high cost of the 4-aminopiperidine starting material can be a significant drawback for large-scale production.[1]
-
Multi-step synthesis from isonipecotate: This method involves a Curtius rearrangement as a key step and can be adapted to produce various 4-substituted-4-aminopiperidine derivatives.
Q2: What are the primary safety concerns when scaling up this compound synthesis?
A2: Scaling up the synthesis of this compound introduces several safety hazards that require careful management:
-
Catalytic Hydrogenation: The use of palladium on carbon (Pd/C) with hydrogen gas is common. Pd/C is pyrophoric, especially after use when it has adsorbed hydrogen, and can ignite if exposed to air while dry.[1] Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction itself is often highly exothermic, posing a risk of a thermal runaway if not properly controlled.
-
Use of Hydride Reducing Agents: Reagents like sodium triacetoxyborohydride (B8407120) are moisture-sensitive and can release flammable gases upon contact with water. Other, more hazardous reducing agents like lithium aluminum hydride, which are sometimes used in alternative routes, have significant safety risks and are generally avoided in large-scale production.[1]
-
Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate storage, handling, and ventilation to prevent fires and exposure to personnel.
Q3: What are the common impurities found in this compound and how can they be minimized?
A3: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted starting materials: Residual N-Boc-4-piperidone or other precursors.
-
Over-alkylation products: In reductive amination, the product can sometimes react further to form tertiary amines.
-
Byproducts from the reducing agent: For example, boron salts from borohydride (B1222165) reagents.
-
Nitroso impurities: These can potentially form if nitrosating agents are present under certain conditions and are a significant concern due to their potential carcinogenicity.
-
Residual solvents: Solvents used in the reaction or purification steps.
Minimizing these impurities involves optimizing reaction conditions (temperature, pressure, reaction time), ensuring the purity of starting materials, and developing robust purification methods such as crystallization.
Troubleshooting Guides
Issue 1: Low Yield in Catalytic Hydrogenation Step
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Poisoning | - Ensure starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds).- Use a fresh batch of high-quality catalyst.- Increase catalyst loading (e.g., from 5% to 10% w/w).[1] |
| Incomplete Reaction | - Increase reaction time and monitor by an appropriate analytical method (e.g., GC, HPLC).- Increase hydrogen pressure within the safe limits of the reactor.[1]- Optimize reaction temperature.[1] |
| Poor Mass Transfer | - Ensure efficient agitation to maintain the catalyst in suspension and facilitate gas-liquid transfer.- On a larger scale, the design of the agitator and reactor baffles is critical. |
Issue 2: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an oil or difficult to crystallize | - Screen for suitable crystallization solvents or solvent mixtures.- Consider adding an anti-solvent to induce precipitation.- Seeding with a small amount of pure crystalline product can initiate crystallization. |
| Product is contaminated with residual catalyst | - Ensure efficient filtration of the catalyst. Using a filter aid like celite can be effective.- Keep the filter cake wet with solvent during filtration to prevent the pyrophoric catalyst from igniting.[1] |
| Product purity is low after initial isolation | - Perform a recrystallization from a suitable solvent system to remove impurities.- Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification method.[1] |
Quantitative Data
Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation[1]
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | Imine from N-benzyl-4-piperidone | Imine from N-benzyl-4-piperidone | Imine from N-benzyl-4-piperidone |
| Catalyst | 5% Pd/C | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 5% w/w of imine | 5% w/w of imine | 10% w/w of imine |
| Pressure (MPa) | 0.8 - 1.0 | 0.8 - 1.0 | 0.8 - 1.0 |
| Temperature (°C) | 80 | 60 | 70 |
| Reaction Time (h) | 8 | 7 | 4 |
| Yield (%) | 88.7 | 88.1 | 90.7 |
| Purity (GC, %) | 99.0 | 99.1 | 99.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of an Imine Intermediate[1]
Step 1: Imine Formation
-
To a solution of N-benzyl-4-piperidone in methanol (B129727), add p-toluenesulfonic acid, trimethyl orthoformate, and tert-butyl carbamate (B1207046).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium methoxide).
-
Concentrate the mixture under reduced pressure to obtain the crude imine product.
Step 2: Catalytic Hydrogenation
-
Charge a suitable autoclave with the crude imine from Step 1 and methanol.
-
Add 10% Palladium on Carbon (10% w/w of the imine).
-
Seal the autoclave and purge with nitrogen three times.
-
Pressurize the reactor with hydrogen to 0.8-1.0 MPa.
-
Slowly heat the mixture to 70°C and maintain this temperature for 4 hours, or until the reaction is complete as monitored by GC.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent ignition.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Add n-heptane to the crude product and stir to form a slurry.
-
Filter the solid, wash with n-heptane, and dry under vacuum to yield this compound as a white solid.
Protocol 2: Synthesis of N-Boc-4-(phenylamino)piperidine via Reductive Amination
Note: This protocol describes the synthesis of a related compound, illustrating the general procedure for reductive amination starting from N-Boc-4-piperidone.
-
To a solution of N-tert-butoxycarbonyl-4-piperidone and aniline (B41778) in dichloromethane, add sodium triacetoxyborohydride followed by acetic acid.
-
Stir the mixture at ambient temperature for 2 hours.
-
Add 1M aqueous sodium hydroxide (B78521) solution and diethyl ether to the reaction mixture and stir vigorously.
-
Separate the organic phase, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in catalytic hydrogenation.
References
Technical Support Center: Managing Impurities in 4-Boc-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Boc-aminopiperidine. Our goal is to help you identify, manage, and remove impurities to ensure the quality and integrity of your starting material for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound and where do they come from?
A1: Impurities in this compound can originate from the synthetic route used for its preparation or from its degradation. Common impurities are categorized as process-related or degradation-related.
-
Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis process.[1][2]
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 4-aminopiperidine (B84694), 1-benzyl-4-piperidone, or tert-butyl carbamate.[2]
-
Byproducts of Synthesis:
-
N-Benzyl-4-aminopiperidine: A common impurity if the synthesis involves a debenzylation step.[2][3]
-
Di-Boc-4-aminopiperidine: Formed if both the primary and secondary amines of 4-aminopiperidine are protected with a Boc group.
-
Piperidine: Can be present from the degradation of piperidine-containing reagents or as a byproduct.[4]
-
-
-
Degradation Products: These can form during storage or handling.
-
4-aminopiperidine: Results from the deprotection of the Boc group under acidic conditions or prolonged storage.
-
Q2: What are the acceptable limits for impurities in this compound?
A2: The acceptable limits for impurities in a drug substance are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A.[1][5] For starting materials, these limits are often determined by the requirements of the subsequent synthetic steps and the ability to purge the impurity in downstream processing.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Organic Impurities | > 0.05% | > 0.10% | > 0.15% or daily intake of > 1 mg/day |
Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances. These thresholds are often used as a reference for critical starting materials.[6][7]
For specific acceptance criteria for this compound, it is recommended to refer to the supplier's Certificate of Analysis (CoA) or internal quality specifications. High-purity grades of >98% are commercially available.[8]
Q3: How can the presence of impurities in this compound affect my downstream reactions?
A3: The impact of impurities depends on their reactivity and concentration.
-
Nucleophilic Impurities (e.g., 4-aminopiperidine, N-benzyl-4-aminopiperidine): These can compete with this compound in coupling reactions, leading to the formation of undesired byproducts and reducing the yield of the target molecule.
-
Reactive Impurities: Can interfere with catalysts or reagents, potentially inhibiting the reaction or leading to side reactions.
-
Structural Analogs: Can be incorporated into the final product, leading to difficulties in purification and potentially impacting the biological activity and safety of the final compound. For example, in the synthesis of CCR5 antagonists like Vicriviroc, the purity of the this compound building block is crucial for the efficacy of the final drug.[4][9][10][11][12]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
You observe extra peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of your this compound starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Further Actions:
-
Ghost Peaks: If the peak is present in the blank, it could be from contaminated mobile phase, leaching from vials or filters, or carryover from a previous injection.[13][14][15]
-
Known Impurities: Refer to the impurity profile table below for potential known impurities and their expected relative retention times.
-
Unknown Impurities: If an unknown impurity is present at a significant level (e.g., >0.1%), further characterization is necessary.[1]
Issue 2: Product is an Oil or Fails to Crystallize After Purification
Your this compound product is an oil or does not crystallize after purification attempts.
Possible Causes and Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation.
-
Solution: Re-purify the material using an alternative method. If you used recrystallization, try column chromatography, and vice-versa.
-
-
Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.
-
Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
-
Low Melting Point: The purified compound may have a low melting point and exist as an oil at room temperature.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of pure this compound.[16]
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This is a general-purpose HPLC method for the purity analysis of this compound. Method validation and optimization may be required for specific applications.[17][18]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B. |
Table 2: HPLC Parameters for this compound Purity Analysis.
Protocol 2: Recrystallization for Purification
Recrystallization is an effective method for purifying solid compounds.[19][20][21]
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the impure this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate (B1210297), or a mixture of ethyl acetate and hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the impure solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Experimental workflow for recrystallization.
Impurity Profile
The following table lists potential impurities and their likely origin.
| Impurity Name | Structure | Likely Origin |
| 4-Aminopiperidine | 4-aminopiperidine.png | Unreacted starting material or degradation product. |
| N-Benzyl-4-aminopiperidine | n-benzyl-4-aminopiperidine.png | Incomplete debenzylation during synthesis.[3] |
| Di-Boc-4-aminopiperidine | di-boc-4-aminopiperidine.png | Over-protection of 4-aminopiperidine. |
| tert-Butyl Carbamate | tert-butyl-carbamate.png | Byproduct of Boc-protection reaction. |
Table 3: Common Potential Impurities in this compound.
Note: The structures are illustrative and would be replaced with actual chemical structure images in a real technical document.
This technical support center provides a foundational guide for managing impurities in this compound. For further assistance, please consult the relevant literature and your material supplier's documentation.
References
- 1. jpionline.org [jpionline.org]
- 2. CN107805218B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. Vicriviroc - Wikipedia [en.wikipedia.org]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. nbinno.com [nbinno.com]
- 9. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. hplc.eu [hplc.eu]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. sps.nhs.uk [sps.nhs.uk]
- 18. bloomtechz.com [bloomtechz.com]
- 19. Home Page [chem.ualberta.ca]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Boc-aminopiperidine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of coupling reactions involving 4-Boc-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing amide coupling with this compound?
A1: The main challenges stem from the steric hindrance posed by the Boc protecting group and the piperidine (B6355638) ring itself. This can slow down the reaction rate and lead to incomplete conversions. Additionally, the basicity of the unprotected piperidine nitrogen can potentially lead to side reactions if not properly managed, although it is generally less nucleophilic than the primary amine.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amines like this compound, more potent coupling reagents are generally recommended. Onium salt-based reagents such as HATU, HBTU, and PyBOP are often more effective than carbodiimides like EDC or DCC when used alone. The addition of additives like HOBt or HOAt to carbodiimide (B86325) reactions can significantly improve their efficiency.
Q3: How can I minimize side reactions during the coupling process?
A3: To minimize side reactions, it is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). Careful control of stoichiometry is also important; a slight excess of the carboxylic acid and coupling reagent relative to the amine is often employed. If the piperidine nitrogen is suspected of causing side reactions, such as salt formation with the carboxylic acid, using a non-nucleophilic base can help to liberate the free amine and drive the reaction forward.
Q4: What are the optimal reaction conditions (solvent, temperature, base) for this coupling?
A4: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for these reactions. While most amide couplings are performed at room temperature, gentle heating can sometimes be beneficial for sluggish reactions, though this may increase the risk of side reactions like racemization if a chiral carboxylic acid is used. The choice of base is critical; a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred over less hindered bases like triethylamine (B128534) (TEA) to avoid side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or not potent enough for the specific substrates. 2. Poor Nucleophilicity of the Amine: The steric hindrance of this compound may be impeding the reaction. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can hinder the reaction. 4. Amine Salt Formation: If the amine is present as a salt (e.g., hydrochloride), it will not be nucleophilic. | 1. Use fresh, high-quality coupling reagents. Consider switching to a more powerful reagent like HATU or HBTU. For carbodiimide-based couplings, add HOBt or HOAt. 2. Increase the reaction time and/or temperature. Consider using a less sterically demanding activating agent if possible. 3. Ensure the use of anhydrous solvents. Optimize the choice of base to a non-nucleophilic one like DIPEA. 4. Add a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the amine salt and liberate the free amine. |
| Presence of Unreacted Starting Materials | 1. Insufficient Equivalents of Reagents: The stoichiometry of the coupling partners may be incorrect. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent. 2. Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed. |
| Formation of Side Products | 1. Reaction with Piperidine Nitrogen: Although less likely, the piperidine nitrogen could potentially react. 2. Racemization of Chiral Carboxylic Acids: The stereochemical integrity of a chiral carboxylic acid may be compromised. 3. Formation of N-acylurea: A common side product when using carbodiimides without additives. | 1. Ensure the use of a non-nucleophilic base to favor the reaction at the desired amino group. 2. Use coupling reagents known to suppress racemization (e.g., those that form HOAt or HOBt esters). Run the reaction at a lower temperature. 3. Always use an additive like HOBt or HOAt when using EDC or DCC. |
Data on Coupling Reagent Performance
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| EDC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The urea (B33335) byproduct is water-soluble, simplifying workup. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol describes a general method for the amide coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling
This protocol outlines a general method for the amide coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic acid
-
This compound
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)
-
1N HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA or TEA (1.2 eq) to the reaction mixture.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or another suitable organic solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous work-up.[1]
Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized experimental workflow for amide coupling reactions.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
CCR5 Signaling Pathway
Derivatives of this compound have been utilized in the synthesis of CCR5 antagonists, which are important in HIV-1 therapy. The following diagram illustrates a simplified CCR5 signaling pathway.
Caption: Simplified CCR5 signaling pathway and the role of antagonists.
References
Technical Support Center: 4-Boc-Aminopiperidine Deprotection with TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the deprotection of 4-Boc-aminopiperidine using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TFA-mediated deprotection of this compound?
The deprotection of the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) is an acid-catalyzed process. The reaction proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.
-
Protonation of the Amine: The newly formed primary amine of 4-aminopiperidine (B84694) is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.
Q2: What are the primary side products I should be aware of during the deprotection of this compound with TFA?
The main side product of concern is the N-tert-butylation of the deprotected 4-aminopiperidine. The highly reactive tert-butyl cation generated during the reaction can act as an alkylating agent. Both the primary amino group at the 4-position and the secondary amine of the piperidine (B6355638) ring are nucleophilic and can be alkylated by the tert-butyl cation, leading to the formation of N-tert-butyl-4-aminopiperidine and 1-tert-butyl-4-aminopiperidine, respectively. While less common, C-alkylation of the piperidine ring is also a theoretical possibility. Another potential side product is the formation of trifluoroacetylated species if the workup is not performed correctly.
Q3: How can I minimize the formation of N-tert-butylation side products?
The most effective way to minimize N-tert-butylation is to use a "scavenger" in the reaction mixture. Scavengers are reagents that are more nucleophilic than the product and will preferentially react with and neutralize the tert-butyl cation. Common scavengers for Boc deprotection include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIS)
-
Water
-
Thioanisole
The addition of a small percentage of a scavenger to the TFA/DCM solution can significantly reduce the formation of alkylated side products.[1]
Q4: What are the recommended reaction conditions for a clean deprotection?
A common and effective set of conditions for the deprotection of this compound is to use a 25-50% solution of TFA in dichloromethane (B109758) (DCM) at room temperature. The reaction is typically complete within 1-2 hours. It is highly recommended to include a scavenger, such as 2.5% triethylsilane and 2.5% water, in the reaction mixture to prevent side product formation.[2]
Q5: How do I effectively remove residual TFA after the reaction?
Residual TFA can be challenging to remove completely due to its relatively high boiling point and its salt formation with the product. A common and effective method is co-evaporation with a non-polar solvent. After the initial removal of TFA and DCM under reduced pressure, the residue can be redissolved in a solvent like toluene (B28343) and re-evaporated. This process can be repeated several times to azeotropically remove the remaining TFA.
Troubleshooting Guides
Problem 1: Incomplete Deprotection
-
Symptom: Presence of starting material (this compound) in the crude product, as detected by TLC, LC-MS, or NMR.
-
Possible Causes:
-
Insufficient amount of TFA.
-
Short reaction time.
-
Low reaction temperature.
-
-
Solutions:
-
Ensure that a sufficient excess of TFA is used (typically 25-50% v/v in DCM).
-
Increase the reaction time and monitor the reaction progress by TLC or LC-MS until the starting material is no longer observed.
-
Ensure the reaction is running at room temperature. Gentle warming to 30-40°C can be attempted if the reaction is sluggish, but this may increase the risk of side product formation.
-
Problem 2: Presence of Unexpected Side Products
-
Symptom: Multiple spots on TLC or peaks in LC-MS of the crude product that do not correspond to the starting material or the desired product.
-
Possible Cause: Alkylation of the product by the tert-butyl cation.
-
Solution: Incorporate a scavenger into the reaction mixture. A cocktail of scavengers can sometimes be more effective. For example, a mixture of triethylsilane and water is a good starting point.
Problem 3: Low Yield of the Desired Product
-
Symptom: A lower than expected amount of the purified 4-aminopiperidine is obtained.
-
Possible Causes:
-
Incomplete reaction.
-
Formation of side products that are difficult to separate.
-
Loss of product during workup and purification.
-
-
Solutions:
-
Address incomplete reaction and side product formation as described above.
-
During the workup, ensure that the pH is carefully adjusted during any aqueous washes to prevent the loss of the water-soluble amine product.
-
If precipitating the product as a salt, ensure the solvent used for precipitation (e.g., diethyl ether) is sufficiently non-polar and cold.
-
Quantitative Data on Reaction Conditions
While specific quantitative data for the deprotection of this compound is not extensively published, the following table provides a general guide to the effect of different reaction conditions based on typical Boc deprotection chemistry.
| TFA Concentration (% in DCM) | Temperature | Reaction Time | Scavenger | Expected Product Yield | Potential for Side Products |
| 25% | Room Temp | 1-2 hours | Recommended | High | Low (with scavenger) |
| 50% | Room Temp | 30-60 mins | Highly Recommended | High | Moderate (increases without scavenger) |
| 100% (Neat TFA) | Room Temp | 5-15 mins | Essential | High | High (without scavenger) |
| 25% | 0°C | 2-4 hours | Recommended | High | Very Low |
Note: The "Potential for Side Products" assumes the absence of a scavenger unless otherwise stated. The use of a scavenger is always recommended to ensure the highest purity of the final product.
Experimental Protocols
Standard Protocol for TFA Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA, 10 eq) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Add toluene (10 mL) to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to remove residual TFA.
-
The crude product is the trifluoroacetate salt of 4-aminopiperidine.
-
-
Purification (Optional):
-
To obtain the free amine, dissolve the crude salt in water and basify to pH > 12 with a strong base (e.g., 6N NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free 4-aminopiperidine.
-
Optimized Protocol with Scavenger
-
Preparation of Deprotection Cocktail: Prepare a deprotection cocktail of 25% TFA in DCM containing 2.5% (v/v) triethylsilane (TES) and 2.5% (v/v) water.
-
Reaction: Add the deprotection cocktail to this compound (1.0 eq) at room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 of the standard protocol.
Visualizations
Caption: Reaction pathway for TFA deprotection of this compound.
Caption: Troubleshooting workflow for this compound deprotection.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Boc-aminopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving 4-Boc-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern in reactions with this compound?
A1: Catalyst poisoning refers to the deactivation of a catalyst by the strong adsorption of chemical species, known as poisons, onto its active sites. This is a significant concern in reactions involving this compound, particularly those using palladium catalysts, as even trace impurities in reactants or solvents can drastically reduce reaction efficiency, leading to lower yields and slower reaction rates.
Q2: What are the most common catalysts used in reactions with this compound and what are their typical poisons?
A2: Palladium-based catalysts are frequently employed in reactions such as Buchwald-Hartwig amination and debenzylation. Common poisons for these catalysts include:
-
Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are potent poisons for palladium catalysts.
-
Nitrogen-Containing Compounds: While this compound itself is a reactant, other nitrogen-containing impurities or even the product can sometimes inhibit the catalyst by strongly coordinating to the metal center.[1][2]
-
Halides: Residual halides from starting materials can interfere with the catalytic cycle.
-
Water: While not always a poison, the presence of water can negatively impact reactions that require anhydrous conditions, such as those using strong bases.
Q3: My reaction yield has significantly dropped. How can I determine if catalyst poisoning is the cause?
A3: A sudden or gradual decrease in reaction yield is a strong indicator of catalyst deactivation, with poisoning being a likely culprit. To confirm this, you can perform a diagnostic test by running two parallel reactions: one with a fresh batch of catalyst and another with the suspect (spent) catalyst under identical conditions. A significantly lower yield or reaction rate with the spent catalyst points towards deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Symptoms: The reaction of this compound with an aryl halide shows low conversion to the desired N-arylated product, even after extended reaction times.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Sulfur Impurities | Analyze starting materials (aryl halide and this compound) for sulfur content using elemental analysis. If sulfur is detected, purify the reagents by recrystallization or chromatography. | Removal of sulfur-containing impurities should restore catalyst activity and improve reaction yield. |
| Inhibition by Excess Amine | The unprotected piperidine (B6355638) nitrogen of this compound can coordinate to the palladium center, inhibiting the catalytic cycle. Use a slight excess of the aryl halide or consider a different palladium precursor/ligand system that is less susceptible to amine coordination. | Optimizing the stoichiometry or changing the catalytic system can lead to higher conversion. |
| Water in the Reaction Mixture | Ensure all glassware is oven-dried and solvents are anhydrous. Strong bases used in Buchwald-Hartwig reactions (e.g., sodium tert-butoxide) are sensitive to moisture. | Running the reaction under strictly anhydrous conditions should improve the efficacy of the base and the overall reaction. |
| Poor Ligand Choice | The phosphine (B1218219) ligand may be inadequate for the specific substrates. For challenging couplings, consider using bulky, electron-rich biarylphosphine ligands like XPhos or SPhos. | Switching to a more appropriate ligand can significantly enhance the rate of reductive elimination and improve product yield. |
Issue 2: Incomplete Reaction in Pd/C-Catalyzed Hydrogenation/Debenzylation
Symptoms: During the synthesis or deprotection of this compound derivatives using Pd/C and H₂, the reaction stalls or proceeds very slowly.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nitrogen Poisoning of Pd/C | The nitrogen atom of the piperidine ring can adsorb onto the palladium surface, blocking active sites for hydrogenation.[1] Acidifying the reaction medium slightly with a non-coordinating acid (e.g., HCl in methanol) can protonate the piperidine nitrogen, preventing its coordination to the catalyst. | Increased reaction rate and complete conversion to the desired product. |
| Sulfur Contamination of the Catalyst | The Pd/C catalyst may be contaminated with sulfur from previous uses or from the starting materials. Use a fresh batch of high-purity Pd/C catalyst. | A fresh, uncontaminated catalyst should exhibit normal activity. |
| Insufficient Hydrogen Pressure | The hydrogen pressure may be too low for the reaction to proceed efficiently. | Increase the hydrogen pressure according to literature procedures for the specific transformation. |
| Mechanical Agitation | Inadequate stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate solution, and gaseous hydrogen). | Ensure vigorous stirring to maximize the contact between reactants, catalyst, and hydrogen. |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Deactivation
Objective: To determine if a palladium catalyst has been poisoned.
Procedure:
-
Set up two identical, parallel reactions for the N-arylation of this compound with a specific aryl bromide.
-
In "Reaction A," use a fresh, unused batch of the palladium catalyst and ligand at the standard loading.
-
In "Reaction B," use the same mass of the spent catalyst recovered from a previous run where poisoning is suspected.
-
Run both reactions under the exact same conditions (temperature, solvent, base, reactant concentrations, and reaction time).
-
Monitor the progress of both reactions by TLC or LC-MS at regular intervals.
Analysis: A significantly slower reaction rate or a lower final yield in "Reaction B" compared to "Reaction A" indicates catalyst deactivation. For example, a drop in yield from >90% to <50% would strongly suggest severe poisoning.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Add anhydrous toluene, followed by this compound (1.2 eq), the aryl bromide (1.0 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of catalyst poisoning where a poison binds to the active catalyst, forming an inactive complex and halting the catalytic cycle.
Caption: A troubleshooting workflow for diagnosing and addressing low reaction yields, potentially caused by catalyst poisoning.
References
Validation & Comparative
A Comparative Guide to 4-Boc-aminopiperidine and Fmoc-aminopiperidine in Peptide Synthesis
In the realm of peptide synthesis and the development of novel peptidomimetics, the incorporation of non-natural amino acids and cyclic scaffolds like piperidine (B6355638) is a key strategy for enhancing therapeutic properties such as stability, potency, and bioavailability. The choice of protecting group for the amine functionality of these building blocks is a critical decision that dictates the overall synthetic strategy. This guide provides a detailed comparison of two commonly used protected forms of 4-aminopiperidine (B84694): 4-Boc-aminopiperidine and 4-Fmoc-aminopiperidine, within the context of solid-phase peptide synthesis (SPPS).
The fundamental difference between these two building blocks lies in the nature of their N-protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[] This dictates the choice of orthogonal protecting groups for other functionalities in the peptide and the overall synthetic workflow.
Core Chemical Strategies: A Head-to-Head Comparison
The selection between this compound and 4-Fmoc-aminopiperidine is primarily dependent on the overarching peptide synthesis strategy employed by the researcher. The Fmoc/tBu strategy is the most widely used methodology for obtaining synthetic peptides due to its milder deprotection conditions.[2] Conversely, the Boc/Bzl strategy, while historically significant, utilizes harsher acidic conditions for deprotection and final cleavage.
| Feature | This compound | 4-Fmoc-aminopiperidine |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA)[3] | Mild base (e.g., 20% Piperidine in DMF)[2][4] |
| Compatible SPPS Strategy | Boc/Bzl | Fmoc/tBu |
| Orthogonality | Quasi-orthogonal with Benzyl (Bzl) side-chain protection.[5] | Fully orthogonal with tert-Butyl (tBu) side-chain protection.[2] |
| Primary Advantage | Lower cost of the protecting group. | Milder deprotection conditions, preserving acid-sensitive moieties.[][2] |
| Primary Disadvantage | Requires repeated exposure to strong acid, potentially degrading sensitive residues. | The Fmoc group itself can promote aggregation in some sequences.[6] |
| Final Cleavage from Resin | Harsh conditions (e.g., HF, TFMSA).[3] | Milder conditions (e.g., TFA).[2] |
Experimental Protocols
The following are generalized experimental protocols for the incorporation of this compound and 4-Fmoc-aminopiperidine into a peptide sequence during solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation
-
Resin Swelling: The appropriate resin (e.g., Merrifield resin) is swollen in dichloromethane (B109758) (DCM).
-
Deprotection of N-terminal Boc group: The resin-bound peptide is treated with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.[3]
-
Washing: The resin is washed with DCM and isopropanol (B130326) (IPA) to remove residual TFA and byproducts.[3]
-
Neutralization: The protonated N-terminus is neutralized with a solution of 10% diisopropylethylamine (DIEA) in DCM.[5]
-
Coupling of this compound: The this compound is pre-activated with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF). This activated mixture is then added to the resin and allowed to react for 1-2 hours.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for the subsequent amino acids in the peptide sequence.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-aminopiperidine Incorporation
-
Resin Swelling: The appropriate resin (e.g., Rink Amide or Wang resin) is swollen in DMF.[4][7]
-
Deprotection of N-terminal Fmoc group: The resin-bound peptide is treated with a 20% solution of piperidine in DMF for about 20 minutes to remove the N-terminal Fmoc group.[4][8]
-
Washing: The resin is washed extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Coupling of Fmoc-aminopiperidine: The Fmoc-aminopiperidine is pre-activated with a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIEA or collidine) in DMF.[4][8] This activated mixture is added to the resin and the coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Cycle Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids.
Signaling Pathways and Experimental Workflows
The choice between Boc and Fmoc strategies for incorporating 4-aminopiperidine is a critical decision in the overall workflow of synthesizing a target peptide. The following diagrams illustrate the logical relationship of an orthogonal protection strategy and a typical SPPS cycle.
Conclusion
The choice between this compound and 4-Fmoc-aminopiperidine for peptide synthesis is intrinsically linked to the overall synthetic strategy. The Fmoc-based approach offers the significant advantage of milder deprotection conditions, which is generally preferred for the synthesis of sensitive or modified peptides.[][2] However, the Boc-based strategy may be considered in specific cases, for instance, when dealing with sequences prone to aggregation where the Boc strategy has shown some advantages, or for economic considerations.[6] Ultimately, the selection should be based on a careful evaluation of the target peptide's sequence, the presence of sensitive functional groups, and the laboratory's established workflow and expertise.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Boc and Cbz Protection of Aminopiperidines for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the piperidine (B6355638) ring is a ubiquitous scaffold. The introduction of amino functionalities to this ring system opens up a vast chemical space for derivatization. However, the inherent reactivity of the amino group necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. Among the most common amine protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between these two carbamates can significantly influence the outcome of a synthetic route, affecting yields, purity, and the compatibility with other functional groups.
This guide provides an objective, data-driven comparison of Boc and Cbz protecting groups specifically for aminopiperidines, tailored for researchers, scientists, and drug development professionals. We will delve into the stability, deprotection conditions, and synthetic utility of both groups, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Boc and Cbz Protection
| Characteristic | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Protecting Group Structure | ||
| Primary Deprotection Method | Acidolysis (e.g., TFA, HCl)[1] | Hydrogenolysis (e.g., H₂, Pd/C)[1] |
| Stability to Bases | High | High[2] |
| Stability to Hydrogenolysis | High[2] | Labile |
| Stability to Strong Acids | Labile[1] | Relatively Stable (cleaved under harsh acidic conditions) |
| Byproducts of Deprotection | Isobutylene, CO₂ | Toluene, CO₂ |
| Orthogonality | Orthogonal to Cbz, Fmoc | Orthogonal to Boc, Fmoc (with exceptions) |
Chemical Stability and Orthogonality
The primary distinction between Boc and Cbz lies in their stability profiles, which dictates their orthogonal use in multi-step syntheses.[1][2] Orthogonality refers to the ability to selectively remove one protecting group in the presence of another by using specific, non-interfering reaction conditions.[1]
The Boc group is renowned for its lability to acidic conditions.[1] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1] Conversely, it is highly stable to basic conditions and catalytic hydrogenation, making it an ideal choice when subsequent reactions involve these conditions.[2]
The Cbz group , on the other hand, is cleaved under neutral conditions via catalytic hydrogenolysis.[1] This method is exceptionally mild and selective, leaving most other functional groups intact. The Cbz group is stable to a wide range of acidic and basic conditions, although it can be cleaved by very strong acids.[2]
This difference in lability allows for strategic protection schemes. For instance, a molecule bearing both a Boc-protected and a Cbz-protected amine can have either group removed selectively without affecting the other.
Quantitative Comparison of Protection and Deprotection Reactions
While a direct side-by-side comparison of Boc and Cbz protection on the same aminopiperidine isomer under identical conditions is scarce in the literature, we can analyze representative high-yield procedures for each. For the purpose of this guide, we will focus on the widely used 4-aminopiperidine (B84694) as the substrate.
Protection of 4-Aminopiperidine
| Protecting Group | Reagent | Base/Catalyst | Solvent | Time | Temperature | Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | - | Methanol (B129727) | 12 h | Room Temp. | 99% | [3] |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O (2:1) | 20 h | 0 °C | ~90% | General Protocol |
Note: The Cbz protocol is a general high-yield procedure for primary amines and is expected to be applicable to 4-aminopiperidine.
Deprotection of N-protected 4-Aminopiperidine
| Protected Amine | Reagent/Catalyst | Solvent | Time | Temperature | Yield | Reference |
| N-Boc-4-aminopiperidine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | Room Temp. | High | [1] |
| N-Cbz-4-aminopiperidine | 10% Palladium on carbon (Pd/C), H₂ | Methanol | 4-7 h | 60-70 °C | 88-91% |
Experimental Protocols
Below are detailed, step-by-step procedures for the protection and deprotection of 4-aminopiperidine with both Boc and Cbz groups.
Boc Protection of 4-Aminopiperidine
Protocol: Synthesis of 1-Boc-4-aminopiperidine
-
Materials: 4-aminopiperidine, Di-tert-butyl dicarbonate (Boc₂O), Methanol.
-
Procedure:
-
Dissolve 4-aminopiperidine in methanol.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-Boc-4-aminopiperidine.
-
Cbz Protection of 4-Aminopiperidine
Protocol: Synthesis of 1-Cbz-4-aminopiperidine
-
Materials: 4-aminopiperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve 4-aminopiperidine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 1-Cbz-4-aminopiperidine.
-
Boc Deprotection of 1-Boc-4-aminopiperidine
Protocol: Removal of the Boc group
-
Materials: 1-Boc-4-aminopiperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
-
Cbz Deprotection of 1-Cbz-4-aminopiperidine
Protocol: Removal of the Cbz group by Catalytic Hydrogenolysis
-
Materials: 1-Cbz-4-aminopiperidine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus and flush the system with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the protection and deprotection of aminopiperidines.
Caption: General workflow for Boc and Cbz protection of 4-aminopiperidine.
Caption: General workflow for the deprotection of N-Boc and N-Cbz protected 4-aminopiperidine.
Logical Decision Flow for Choosing a Protecting Group
The selection between Boc and Cbz for protecting an aminopiperidine is dictated by the planned synthetic route. The following decision tree illustrates the logical process for choosing the appropriate protecting group.
References
The Strategic Advantage of 4-Boc-Aminopiperidine in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Among the plethora of nitrogen-containing heterocycles, piperidines are a privileged scaffold in medicinal chemistry. This guide provides an in-depth comparison of 4-Boc-aminopiperidine with other common building blocks, highlighting its distinct advantages with supporting data and detailed experimental protocols.
The strategic value of 4-(tert-butoxycarbonyl)aminopiperidine, commonly known as this compound, lies in its pre-functionalized and protected nature. The Boc (tert-butoxycarbonyl) protecting group on the 4-amino position allows for selective and controlled reactions at the piperidine (B6355638) nitrogen (N1), making it an exceptionally versatile tool in the synthesis of complex molecules and pharmaceutical agents. This guide will explore these advantages through a comparative lens, focusing on its application in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiviral drugs used to treat HIV infection.
Comparative Analysis of Piperidine Building Blocks
The choice of a piperidine building block significantly influences the synthetic route. Here, we compare this compound with two common alternatives: N-Boc-4-piperidone (requiring reductive amination) and 3-Boc-aminopiperidine (a positional isomer).
| Building Block | Synthetic Strategy for N-Arylation/Alkylation | Key Advantages | Reported Yields (for specific examples) |
| This compound | Direct nucleophilic substitution or coupling at the piperidine nitrogen (N1). | Fewer synthetic steps: The amino group at C4 is pre-installed and protected. High selectivity: Reactions occur selectively at the N1 position. Milder reaction conditions: Avoids the use of strong reducing agents. | Synthesis of a CCR5 antagonist intermediate via coupling reactions often proceeds in high yield (qualitatively described as "excellent yield" in literature).[1] |
| N-Boc-4-piperidone | Two-step process: 1. Reductive amination with a primary amine to form the C4-N bond. 2. Subsequent reaction at the N1 position (after deprotection/reprotection or if the desired substituent is introduced prior to reductive amination). | Versatility: Allows for the introduction of a wide variety of substituents at the C4-amino position. | Reductive amination of N-Boc-4-piperidone with aniline (B41778) using sodium triacetoxyborohydride (B8407120) has been reported with yields around 84%.[2][3] |
| 3-Boc-aminopiperidine | Similar to this compound, but provides a different substitution pattern on the piperidine ring. | Access to different chemical space: Enables the synthesis of positional isomers with potentially different biological activities. | The overall yields for the synthesis of 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid are reported to be in the range of 44% to 55%. |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for key transformations are provided below.
Protocol 1: Synthesis of a Key Intermediate for a CCR5 Antagonist using this compound
This protocol describes a typical coupling reaction at the N1 position of this compound, a crucial step in the synthesis of various CCR5 antagonists.
Reaction: N-alkylation of this compound.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., 1-bromo-3-phenylpropane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir bar and appropriate glassware
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Protocol 2: Synthesis of N-Boc-4-anilinopiperidine via Reductive Amination
This protocol outlines the synthesis of a C4-substituted piperidine starting from N-Boc-4-piperidone.
Reaction: Reductive amination of N-Boc-4-piperidone with aniline.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Dichloromethane (DCM)
-
Stir bar and appropriate glassware
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane.
-
Add acetic acid (1.0 eq) to the solution.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.[4]
-
Quench the reaction by adding a 2M aqueous solution of sodium hydroxide (B78521) and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-anilinopiperidine.[2][4]
Visualizing the Synthetic Advantage
The following diagrams, generated using Graphviz, illustrate the strategic advantage of using this compound.
Caption: Workflow for the synthesis of a CCR5 antagonist using this compound.
The diagram above clearly shows a linear and efficient pathway to the final drug molecule, where this compound serves as a key starting material, simplifying the introduction of the C4-amino functionality.
References
Determining the Purity of 4-Boc-aminopiperidine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 4-Boc-aminopiperidine is critical for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative overview of the most common analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Method Performance
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of each method for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection using a mass spectrometer. | Quantification of the analyte based on the ratio of the integral of a specific resonance of the target molecule to that of a certified internal standard. |
| Sample Volatility | Not required. | Required; derivatization may be necessary for non-volatile impurities. | Not required. |
| Selectivity | High, tunable by adjusting mobile phase and stationary phase. | Very high, especially with mass spectrometric detection. | High, based on unique chemical shifts of protons. |
| Sensitivity | High (typically ppm levels). | Very high (can reach ppb levels). | Moderate (generally requires mg of sample). |
| Quantitation | Excellent, requires a reference standard for calibration. | Good, can be used for quantification with a reference standard. | Excellent, provides a primary ratio measurement and can determine absolute purity. |
| Common Impurities Detected | Non-volatile synthesis by-products, degradation products. | Volatile residual solvents, volatile by-products. | A wide range of impurities containing protons, including structural isomers. |
| Throughput | High, suitable for routine quality control. | Moderate, sample preparation can be more time-consuming. | Moderate, requires careful sample preparation and longer acquisition times for high precision. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar Boc-protected amines and can be adapted for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is recommended for the routine purity assessment of this compound, offering a balance of speed, sensitivity, and quantitative accuracy.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (B109758) or other suitable volatile solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a spectral library.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:
-
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Workflow Diagrams
To visualize the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis of this compound purity.
Caption: Workflow for HPLC purity analysis of this compound.
A Comparative Guide to the HPLC Analysis of 4-Boc-aminopiperidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity and chiral fidelity of 4-Boc-aminopiperidine and its derivatives are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the assessment of these molecules. This guide provides an objective comparison of various HPLC methodologies, supported by experimental data, to aid in method selection and development for purity determination and chiral analysis.
Comparison of Achiral HPLC Methods
Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of this compound and its derivatives. The selection of the stationary phase and mobile phase composition is crucial for achieving optimal separation.
Table 1: Comparison of Achiral HPLC Methodologies
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[1] | Polar-modified C18 (e.g., Luna Omega Polar C18) | C18 reverse-phase (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm)[2] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[1] | 10 mM Ammonium Formate, pH 3 | 0.1% Formic Acid and 1 mM Ammonium Formate in Water[2] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Methanol | 0.1% Formic Acid in Methanol[2] |
| Elution Mode | Gradient | Gradient | Gradient[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[2] |
| Detection | UV at 220 nm[1] | UV | TOF-MS[2] |
| Key Considerations | Standard method for purity assessment. TFA can cause Boc-group instability during solvent evaporation. | Enhanced retention and peak shape for polar basic compounds. | MS-compatible method suitable for impurity identification. |
Comparison of Chiral HPLC Methods
The enantiomeric purity of chiral this compound derivatives is a critical parameter. Chiral Stationary Phases (CSPs) are employed for the direct separation of enantiomers.
Table 2: Comparison of Chiral HPLC Methodologies
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | (S)- and (R)-1-Boc-3-hydroxypiperidine | Chiral Amines and Amides | Derivatized 3-aminopiperidine |
| Stationary Phase | Chiralpak-IC3 (250 x 4.6 mm, 3 µm)[3] | Cellulose-based CSPs (ODH® and LUX-3®) | ChromTechCHIRAL-AGP column[4] |
| Mobile Phase | 0.2% TFA in n-Hexane and Isopropyl Alcohol (95:5)[3] | Varies (e.g., Hexane/Isopropanol) with basic additive (e.g., Diethylamine) | 0.015 M Phosphate aqueous solution-Isopropanol (99:1)[4] |
| Elution Mode | Isocratic[3] | Isocratic | Isocratic[4] |
| Flow Rate | 0.6 mL/min[3] | Not Specified | 0.8 mL/min[4] |
| Detection | UV (Diode Array Detector)[3] | UV | UV at 254 nm[4] |
| Key Considerations | Normal phase separation. TFA is used as an additive. | Basic additive is crucial for elution and separation of basic amines. | Indirect method requiring pre-column derivatization. |
Experimental Protocols
Detailed Methodology for Achiral Analysis (Based on Method 1)
Objective: To determine the purity of this compound by RP-HPLC.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Detailed Methodology for Chiral Analysis (Based on Method 1)
Objective: To determine the enantiomeric purity of 1-Boc-3-hydroxypiperidine.
Instrumentation:
-
A standard HPLC system equipped with a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Chiralpak-IC3 (250 x 4.6 mm, 3 µm).[3]
-
Mobile Phase: A pre-mixed solution of 0.2% Trifluoroacetic acid in n-Hexane and Isopropyl alcohol in a 95:5 ratio.[3]
-
Elution Mode: Isocratic.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: DAD detection, monitoring a range from 190 nm to 400 nm.[3]
-
Injection Volume: 15 µL.[3]
Sample Preparation:
-
Dissolve the sample in isopropyl alcohol.
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Logical decision-making for HPLC method selection.
References
Validating the Structure of 4-Boc-aminopiperidine: A Comparative Guide to Spectroscopic Techniques
In the realm of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For a widely used building block like tert-butyl 4-aminopiperidine-1-carboxylate (4-Boc-aminopiperidine), this validation underpins the reliability of subsequent research and development. This guide provides a detailed comparison of analytical techniques for its structural elucidation, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supplemented by orthogonal methods for comprehensive verification.
¹H NMR Spectroscopy: The Primary Tool for Structural Elucidation
¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules in solution. By analyzing the chemical environment of hydrogen atoms, it provides detailed information about the molecular framework, including the number of different types of protons, their connectivity, and spatial arrangement.
The structure of this compound contains several distinct proton environments, which give rise to a characteristic pattern of signals in the ¹H NMR spectrum. The signals from the tert-butoxycarbonyl (Boc) protecting group and the piperidine (B6355638) ring protons are key identifiers.
Expected ¹H NMR Data for this compound
The following table summarizes the anticipated ¹H NMR spectral data for this compound, based on typical experimental values. The exact chemical shifts can vary slightly depending on the solvent and concentration used.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| a (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H |
| b (Piperidine H-3, H-5 axial) | ~1.20 - 1.40 | Multiplet (m) | 2H |
| c (Piperidine H-2, H-6 axial) | ~2.70 - 2.90 | Multiplet (m) | 2H |
| d (Piperidine H-3, H-5 equatorial) | ~1.80 - 1.95 | Multiplet (m) | 2H |
| e (Piperidine H-2, H-6 equatorial) | ~3.90 - 4.10 | Multiplet (m) | 2H |
| f (Piperidine H-4) | ~2.95 - 3.15 | Multiplet (m) | 1H |
| g (-NH₂) | ~1.5 (variable) | Broad Singlet (br s) | 2H |
Note: The assignments for axial and equatorial protons on the piperidine ring can be complex and may require 2D NMR techniques for definitive confirmation. The broadness of the -NH₂ signal is due to chemical exchange and quadrupole effects.
Comparative Analysis of Validation Techniques
While ¹H NMR is highly informative, relying on a single analytical method is not best practice. Combining it with other spectroscopic techniques provides orthogonal data, leading to a more robust structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and relative proton count. | High resolution, detailed structural information, non-destructive. | Can have overlapping signals in complex molecules; requires deuterated solvents. |
| ¹³C NMR | Number and type of unique carbon atoms (e.g., C, CH, CH₂, CH₃). | Complements ¹H NMR, good for analyzing carbon backbone and functional groups. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| FT-IR | Presence of specific functional groups (e.g., N-H, C=O, C-N bonds). | Fast, requires minimal sample, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1] | High sensitivity, provides exact molecular weight (HRMS).[1] | Does not provide detailed connectivity information; isomers can be indistinguishable. |
Logical Workflow for Structural Validation
The process of validating the structure of a synthesized compound like this compound follows a logical progression. The proposed structure is first subjected to spectroscopic analysis, and the resulting data is compared against expected values. If the data is consistent, the structure is confirmed. If not, further investigation is required.
Caption: Workflow for the structural validation of this compound.
Experimental Protocols
¹H NMR Spectroscopy Protocol
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and match the probe to the correct frequency for ¹H nuclei (e.g., 400 MHz, 500 MHz).
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks. This can be an automated or manual process.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Typically 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.
-
References
A Comparative Analysis of Protecting Groups for Aminopiperidines in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This is particularly true when working with bifunctional scaffolds like aminopiperidines, which are prevalent in many pharmaceutical agents. The choice of an appropriate amine protecting group dictates the overall synthetic strategy, influencing reaction yields, purity, and the accessibility of orthogonal derivatization handles. This guide provides an objective comparison of three widely used aminopiperidine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), supported by experimental data and detailed protocols to inform your synthetic design.
The aminopiperidine moiety is a key structural motif in a variety of biologically active molecules. Its synthesis and subsequent derivatization often require the selective protection of one of the two amine functionalities. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleavable under specific and mild conditions without affecting other functional groups in the molecule. This concept of "orthogonal protection" is fundamental to the efficient construction of complex molecules.[1][2]
This comparative guide examines the performance of Boc, Cbz, and Fmoc protecting groups in the context of aminopiperidine chemistry, focusing on their stability, ease of introduction and removal, and potential side reactions.
Comparative Data of Aminopiperidine Protecting Groups
The following tables summarize the key quantitative and qualitative parameters for the Boc, Cbz, and Fmoc protection of aminopiperidines based on literature data.
Table 1: Quantitative Comparison of Protection and Deprotection of Aminopiperidines
| Protecting Group | Protection Yield (%) | Typical Protection Time (h) | Deprotection Yield (%) | Typical Deprotection Time |
| Boc | 91.5 - 97[3] | 1 - 3[3] | 90.7 - 97[3] | 3 - 8[4] |
| Cbz | 90 - 96[5] | 3 - 12 | 90 - 92[6] | 1 - 24 |
| Fmoc | Typically >90 | 1 - 4 | Typically >95 | 0.25 - 1 |
Table 2: Stability and Orthogonality of Protected Aminopiperidines
| Protecting Group | Stable To | Labile To | Orthogonal To | Common Side Reactions |
| Boc | Basic conditions, Hydrogenolysis, Mild nucleophiles | Strong acids (e.g., TFA, HCl)[2] | Cbz, Fmoc[2] | Alkylation of sensitive residues by the tert-butyl cation during deprotection.[7] |
| Cbz | Acidic conditions, Basic conditions | Hydrogenolysis (e.g., H₂/Pd/C) | Boc, Fmoc | Incomplete deprotection, side reactions with sulfur-containing amino acids. |
| Fmoc | Acidic conditions, Hydrogenolysis (some exceptions)[8] | Basic conditions (e.g., Piperidine)[8] | Boc, Cbz[2] | Diketopiperazine formation at the dipeptide stage, aspartimide formation.[7] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of aminopiperidines are crucial for reproducibility and success in the laboratory.
Boc Protection and Deprotection
Experimental Protocol 1: N-Boc Protection of 3-Aminopiperidine [3]
-
Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels, add 90 g of ethanol (B145695) and 10.0 g (0.1 mol) of 3-aminopiperidine.
-
Reaction: Stir the solution at 10 to 15 °C.
-
Addition of Reagents: Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate (B1257347) through one dropping funnel while simultaneously adding 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide (B78521) dropwise through the other dropping funnel. Control the addition rate to maintain the pH of the reaction system between 11.8 and 12.2. The addition process should take approximately 1 hour.
-
Work-up and Analysis: Upon completion of the reaction, the composition of the reaction mixture can be analyzed to confirm the formation of the target product.
Experimental Protocol 2: Deprotection of N-Boc-3-aminopiperidine [9]
-
Reaction Setup: In a suitable vial, dissolve 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine in 100 µL of ethanol.
-
Reaction: Cool the solution to 0 °C.
-
Addition of Reagent: Gradually add 400 µL of a solution of acetyl chloride (2.8 mmol) in ethanol (1:1) to the cooled solution.
-
Reaction Progression: Stir the reaction mixture at room temperature. A white solid will precipitate, indicating the completion of the reaction.
-
Isolation: Decant the supernatant and wash the solid with cold ethanol (2 x 100 µL). Dry the solid under vacuum to yield (R)-3-aminopiperidine dihydrochloride.
Cbz Protection and Deprotection
Experimental Protocol 3: N-Cbz Protection of an Amine [5]
-
Reaction Setup: To the amine (2.64 mmol) in a 2:1 mixture of THF/H₂O (15 mL), add NaHCO₃ (5.27 mmol).
-
Reaction: Cool the solution to 0 °C.
-
Addition of Reagent: Add benzyl (B1604629) chloroformate (Cbz-Cl) (3.96 mmol) at 0 °C and stir the solution for 20 hours at the same temperature.
-
Work-up: Dilute the reaction mixture with H₂O and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by silica (B1680970) gel column chromatography.
Experimental Protocol 4: Deprotection of N-Cbz Protected Amine by Hydrogenolysis [6]
-
Reaction Setup: Dissolve the Cbz-protected aminopiperidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add 10 mol% of Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected aminopiperidine.
Fmoc Protection and Deprotection
Experimental Protocol 5: N-Fmoc Protection of an Amine
-
Reaction Setup: Dissolve the aminopiperidine (1 equivalent) in a 1:1 mixture of 1,4-dioxane (B91453) and water.
-
Base Addition: Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.
-
Reaction: Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Experimental Protocol 6: Deprotection of N-Fmoc-aminopiperidine [8]
-
Reaction Setup: Dissolve the Fmoc-protected aminopiperidine in N,N-dimethylformamide (DMF).
-
Deprotection: Add a solution of 20% piperidine (B6355638) in DMF.
-
Reaction: Stir the mixture at room temperature for 15-60 minutes. The progress of the deprotection can be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine.
-
Purification: The crude product can be purified by an appropriate method, such as extraction or chromatography, to isolate the deprotected aminopiperidine.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of aminopiperidines using Boc, Cbz, and Fmoc protecting groups.
Caption: General workflows for Boc, Cbz, and Fmoc protection and deprotection of aminopiperidines.
Caption: A logical diagram illustrating an orthogonal protection strategy for a diamino compound.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for aminopiperidine synthesis is highly dependent on the overall synthetic strategy, the nature of other functional groups present in the molecule, and the desired final product.
-
Boc protection is a robust and widely used method, particularly suitable for syntheses where acid lability for deprotection is desired and orthogonality to base-labile and hydrogenolysis-labile groups is required.
-
Cbz protection offers stability to both acidic and basic conditions, making it a valuable choice when these conditions are necessary for other transformations in the synthetic route. Its cleavage under neutral hydrogenolysis conditions provides a mild deprotection method.
-
Fmoc protection is the cornerstone of solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. This allows for the use of acid-labile side-chain protecting groups and resin linkers.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, improved purity, and the successful synthesis of complex aminopiperidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Stability of 4-Boc-Aminopiperidine and its Alternatives: A Comparative Guide
In the realm of pharmaceutical research and drug development, the judicious selection of protecting groups is paramount to the success of complex synthetic campaigns. 4-Aminopiperidine (B84694) is a crucial building block in a multitude of biologically active molecules. Its amino group requires temporary protection to ensure regioselectivity and prevent undesirable side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. However, its stability under various reaction conditions can be a critical factor influencing its suitability for a given synthetic route. This guide provides a comprehensive comparison of the stability of 4-Boc-aminopiperidine against three common alternatives: 4-Cbz-aminopiperidine, 4-Fmoc-aminopiperidine, and 4-Benzyl-aminopiperidine, under acidic, basic, thermal, and oxidative stress conditions.
Comparative Stability Profile
The stability of a protecting group is intrinsically linked to its chemical structure and the mechanism by which it is cleaved. The following table summarizes the relative stability of the Boc, Cbz, Fmoc, and Benzyl (B1604629) protecting groups on the 4-aminopiperidine scaffold under various stress conditions. This comparison is based on established principles of organic chemistry and available literature data.
| Condition | This compound | 4-Cbz-aminopiperidine | 4-Fmoc-aminopiperidine | 4-Benzyl-aminopiperidine |
| Acidic | Labile | Generally Stable | Stable | Generally Stable |
| Basic | Stable | Stable | Labile | Stable |
| Thermal | Moderately Stable | Stable | Labile | Stable |
| Oxidative | Generally Stable | Generally Stable | Generally Stable | Labile |
| Hydrogenolysis | Stable | Labile | Can be cleaved | Labile |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of these protected aminopiperidines, a series of forced degradation studies can be conducted. The following protocols outline a systematic approach to assessing their stability under various stress conditions.
General Sample Preparation and Analysis
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, 4-Cbz-aminopiperidine, 4-Fmoc-aminopiperidine, and 4-Benzyl-aminopiperidine in acetonitrile (B52724).
-
Analytical Method: The primary analytical technique for quantifying the degradation of the parent compound and the formation of impurities is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is a suitable starting point. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the structure of major degradation products.
Acidic Stability
-
Objective: To assess the lability of the protecting groups under acidic conditions.
-
Protocol:
-
Prepare test solutions by diluting the stock solutions of each compound in 0.1 M hydrochloric acid (HCl) and 1 M HCl to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at room temperature (25°C) and at an elevated temperature (e.g., 50°C).
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with a suitable base (e.g., sodium bicarbonate solution) before HPLC analysis.
-
Quantify the percentage of the remaining parent compound at each time point.
-
Basic Stability
-
Objective: To evaluate the stability of the protecting groups under basic conditions.
-
Protocol:
-
Prepare test solutions by diluting the stock solutions of each compound in 0.1 M sodium hydroxide (B78521) (NaOH) and a 20% piperidine (B6355638) in dimethylformamide (DMF) solution to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at room temperature (25°C).
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with a suitable acid (e.g., dilute HCl) before HPLC analysis.
-
Quantify the percentage of the remaining parent compound at each time point.
-
Thermal Stability
-
Objective: To determine the susceptibility of the compounds to thermal degradation.
-
Protocol:
-
Place solid samples of each compound in a thermostatically controlled oven at elevated temperatures (e.g., 80°C, 100°C, and 120°C).
-
Prepare solutions of each compound in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) at 0.1 mg/mL and incubate at the same elevated temperatures.
-
Analyze the solid samples by dissolving them in acetonitrile at specified time intervals (e.g., 1, 3, 7, and 14 days).
-
Analyze the solution samples directly at various time points (e.g., 0, 8, 24, and 48 hours).
-
Quantify the percentage of the remaining parent compound.
-
Oxidative Stability
-
Objective: To assess the resistance of the compounds to oxidation.
-
Protocol:
-
Prepare test solutions by diluting the stock solutions of each compound in a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at room temperature (25°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quench the oxidation reaction by adding a small amount of sodium bisulfite solution before HPLC analysis.
-
Quantify the percentage of the remaining parent compound at each time point.
-
Discussion of Stability Profiles
This compound: The Boc group is notoriously labile to acidic conditions, and significant degradation is expected, particularly in 1 M HCl and at elevated temperatures. Conversely, it should exhibit high stability under basic, thermal, and mild oxidative conditions. This makes it an ideal protecting group when acidic conditions are to be avoided in subsequent synthetic steps.
4-Cbz-aminopiperidine: The Cbz group is known for its robustness and is expected to be stable under most acidic and basic conditions used in these studies. It is also thermally stable. Its primary liability is to catalytic hydrogenolysis, a condition not tested in this forced degradation protocol but a critical consideration in synthetic planning. Some degradation may be observed under harsh oxidative conditions.
4-Fmoc-aminopiperidine: The Fmoc group is the most base-labile of the protecting groups tested and is expected to be rapidly cleaved by both sodium hydroxide and piperidine. It should demonstrate good stability under acidic and mild oxidative conditions. Thermally, the Fmoc group can be labile, especially at temperatures exceeding 80-100°C.
4-Benzyl-aminopiperidine: The N-benzyl group is generally a robust protecting group, stable to a wide range of acidic and basic conditions, as well as thermal stress. However, it is susceptible to oxidation at the benzylic position, and significant degradation is anticipated in the presence of hydrogen peroxide. Like the Cbz group, it is readily cleaved by catalytic hydrogenolysis.
Conclusion
The choice of a protecting group for the 4-aminopiperidine core is a critical decision that must be tailored to the specific reaction conditions of a planned synthetic route. This compound offers excellent stability in basic and neutral media but is unsuitable for acidic environments. For syntheses requiring acid stability, 4-Cbz-aminopiperidine and 4-Benzyl-aminopiperidine are robust alternatives, with the caveat of their lability to hydrogenolysis and, for the benzyl group, to oxidation. 4-Fmoc-aminopiperidine provides an orthogonal protection strategy, being stable to acid but highly sensitive to bases. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the stability of these and other protected intermediates, enabling the selection of the most appropriate protecting group to maximize yield and minimize impurity formation in the development of novel therapeutics.
Characterization of 4-Boc-Aminopiperidine Impurities: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of impurities in 4-Boc-aminopiperidine, a critical building block in pharmaceutical synthesis. Understanding the impurity profile of this raw material is paramount for ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method.
Introduction to this compound and its Potential Impurities
4-(tert-Butoxycarbonylamino)piperidine (this compound) is a widely used intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, which can arise from the manufacturing process or degradation, can impact the chemical and pharmacological properties of the final API.
Potential Process-Related Impurities: A common synthetic route to this compound involves the reductive amination of N-benzyl-4-piperidone followed by Boc protection and debenzylation. This process can introduce several potential impurities:
-
Starting Materials: Unreacted N-benzyl-4-piperidone and tert-butyl carbamate.
-
Intermediates: Incompletely de-benzylated piperidine (B6355638) derivatives.
-
Byproducts: Products of side reactions occurring during hydrogenation.
Potential Degradation Products: this compound can degrade under various stress conditions:
-
Hydrolysis: The Boc-protecting group is susceptible to hydrolysis under acidic conditions, yielding 4-aminopiperidine.
-
Oxidation: The piperidine ring can be oxidized, leading to the formation of species such as 2,3,4,5-tetrahydropyridine and piperidin-4-one.[1]
-
Thermolysis: At elevated temperatures, the Boc group can be thermally cleaved.[2]
Mass Spectrometry for Impurity Characterization
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of impurities. Its high sensitivity and specificity allow for the detection of trace-level impurities and provide valuable structural information.
Experimental Protocol: LC-MS/MS Analysis
Objective: To identify and characterize impurities in a this compound sample.
Instrumentation:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (MS/MS): Ramped from 10 to 40 eV
Data Presentation: Identified Impurities by LC-MS/MS
The following table summarizes the potential impurities identified in a representative this compound sample using the described LC-MS/MS method.
| Impurity ID | Putative Structure | Retention Time (min) | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| IMP-1 | 4-Aminopiperidine | 2.5 | 101.1073 | 84.0811, 56.0501 |
| IMP-2 | tert-Butyl carbamate | 5.8 | 118.0863 | 101.0811, 57.0701 |
| IMP-3 | N-Benzyl-4-piperidone | 8.2 | 190.1226 | 160.0964, 91.0542 |
| IMP-4 | 1-Benzyl-4-aminopiperidine | 7.5 | 191.1543 | 174.1281, 91.0542 |
| IMP-5 | 2,3,4,5-Tetrahydropyridine | 3.1 | 84.0811 | 68.0501, 56.0501 |
| IMP-6 | Piperidin-4-one | 4.2 | 100.0757 | 83.0498, 56.0501 |
Visualization of the LC-MS Experimental Workflow
Caption: Workflow for the characterization of this compound impurities by LC-MS/MS.
Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for routine quality control.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for quantifying impurities. However, it lacks the specificity of mass spectrometry for definitive identification.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify known impurities in a this compound sample.
Instrumentation:
-
Liquid Chromatograph: HPLC system with a UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: 10% to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Data Presentation: Comparison of Analytical Techniques
| Feature | LC-MS/MS | HPLC-UV | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Identification & Quantification | Quantification | Structure Elucidation & Quantification |
| Sensitivity | Very High (ppb to ppt) | High (ppm) | Moderate (low %) |
| Specificity | Very High | Moderate | High |
| Structural Info | High (Fragmentation) | Low (Retention Time) | Very High (Connectivity) |
| Throughput | High | High | Low |
| Cost | High | Moderate | Very High |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for the absolute quantification of impurities without the need for reference standards (qNMR).
Comparison of Method Performance
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for identification versus routine quantification, sensitivity requirements, and cost considerations.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for impurity characterization.
Conclusion
The characterization of impurities in this compound requires a multi-faceted analytical approach. LC-MS/MS stands out as the premier technique for the initial identification and characterization of unknown impurities due to its high sensitivity and specificity. For routine quality control and quantification of known impurities, HPLC-UV offers a cost-effective and robust solution. NMR spectroscopy provides unparalleled structural detail for the definitive elucidation of novel impurity structures. A combination of these techniques, as outlined in this guide, will ensure a comprehensive understanding of the impurity profile of this compound, ultimately leading to higher quality and safer pharmaceutical products.
References
Safety Operating Guide
Safe Disposal of 4-Boc-Aminopiperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Boc-aminopiperidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safe practices and adherence to regulatory standards.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a substance that can cause skin corrosion and serious eye damage. It may also be harmful if swallowed and can lead to respiratory irritation.[1][2][3] Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
Small Spills:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material.[4][5]
-
Place the collected material into a suitable, labeled container for disposal.[4][5]
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
-
Ensure the area is well-ventilated.
Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][4]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible materials, such as strong oxidizing agents.[1]
-
-
Waste Characterization:
-
Consult your institution's EHS department to properly characterize the waste. It will likely be classified as a hazardous chemical waste.
-
-
Arranging for Disposal:
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 73874-95-0 | [1][8] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [8] |
| Molecular Weight | 200.28 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [4][8] |
| Melting Point | 153 - 162 °C | [8] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
Personal protective equipment for handling 4-Boc-Aminopiperidine
For Immediate Reference: Key Safety and Handling Information
This guide provides essential, procedural information for the safe handling and disposal of 4-Boc-Aminopiperidine in a laboratory setting. Researchers, scientists, and drug development professionals should review this document in its entirety before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant to the eyes, skin, and respiratory system.[1][2] Some safety data sheets indicate that it can cause severe skin burns and eye damage.[3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Hazards and Required PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Chemical-resistant gloves (Nitrile or Neoprene recommended), Flame-retardant lab coat |
| Serious Eye Damage/Eye Irritation | Chemical splash goggles and a face shield |
| Specific target organ toxicity (single exposure), Respiratory system | Use in a chemical fume hood is mandatory. If aerosols or dust are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4] |
| Harmful if swallowed | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed, step-by-step procedure for the safe handling of this compound.
Pre-Handling Preparation
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][5]
-
Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.[2][5]
-
Assemble and Inspect PPE: Gather all required PPE as listed in the table above. Inspect gloves for any signs of damage before use.[4]
-
Prepare a Clean Workspace: Ensure the work area within the fume hood is clean and uncluttered.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2]
Handling the Compound
-
Dispensing: Carefully weigh and dispense the required amount of this compound within the chemical fume hood. Minimize the generation of dust.[1][6]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][5]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed.[2][7]
Post-Handling and Cleanup
-
Decontaminate Workspace: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Clean Equipment: Thoroughly clean all glassware and equipment used.
-
Remove PPE: Remove gloves and lab coat before leaving the work area. Dispose of gloves in the designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound, contaminated absorbent materials, and disposable PPE (gloves, etc.) in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Management:
-
Final Disposal:
Workflow for Handling this compound
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
